ST-148
Description
Properties
CAS No. |
400863-77-6 |
|---|---|
Molecular Formula |
C21H19N5OS2 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
6-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C21H19N5OS2/c22-16-14-11-13-9-5-2-6-10-15(13)23-20(14)28-17(16)18(27)24-21-26-25-19(29-21)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10,22H2,(H,24,26,27) |
InChI Key |
FGRXYHXHXBKKAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=NN=C(S4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ST-148; ST 148; ST148; |
Origin of Product |
United States |
Foundational & Exploratory
ST-148: A Technical Guide to a Novel Dengue Virus Capsid Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-148 is a novel small-molecule antiviral compound identified as a potent inhibitor of the Dengue virus (DENV).[1][2][3] It belongs to a class of capsid inhibitors that represent a promising strategy for the development of therapeutics against flaviviruses.[4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.
Discovery
This compound was discovered through a high-throughput screening (HTS) of a chemical library containing over 200,000 unique small molecules.[1][3] The screen was designed to identify compounds that could inhibit the replication of Dengue virus.
Mechanism of Action
This compound targets the Dengue virus capsid (C) protein.[1][2] Its mechanism of action is bimodal, affecting both the early and late stages of the viral life cycle.[2] this compound is thought to enhance the self-interaction of capsid proteins, leading to a more rigid capsid structure.[2][4] This hyper-stabilization of the capsid interferes with two critical processes:
-
Viral Assembly and Release: The increased rigidity of the capsid perturbs the proper assembly of new viral particles, leading to a reduction in the production of infectious virions.
-
Viral Entry and Uncoating: The stabilized capsid of incoming viruses inhibits the disassembly (uncoating) process, which is necessary to release the viral RNA into the host cell cytoplasm for replication.
Evidence suggests that this compound's most critical effects occur early in the viral infectious cycle.[4]
Quantitative Data
The following tables summarize the in vitro efficacy and cytotoxicity of this compound.
Table 1: In Vitro Efficacy of this compound against Dengue Virus Serotypes
| Virus Serotype | EC50 (µM) |
| DENV-1 | 2.832 |
| DENV-2 | 0.016 |
| DENV-3 | 0.512 |
| DENV-4 | 1.150 |
Data sourced from Byrd et al., 2013.
Table 2: Antiviral Spectrum and Cytotoxicity of this compound
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Dengue Virus serotype 2 | Vero | 0.016 | >25 | >1563 |
| Modoc virus | Vero | 0.2 | >25 | >125 |
| Yellow Fever Virus | Vero | >5 | >25 | - |
| West Nile Virus | Vero | >5 | >25 | - |
Data sourced from Byrd et al., 2013 and other supporting documents. The selectivity index (SI) is calculated as CC50/EC50.
Experimental Protocols
High-Throughput Screening (HTS) for DENV Inhibitors
-
Objective: To identify small molecule inhibitors of DENV replication from a large chemical library.
-
Methodology:
-
A high-throughput assay was developed to measure virus-induced cytopathic effect (CPE) in a 96-well plate format.
-
Cells susceptible to DENV infection (e.g., Vero cells) were seeded in 96-well plates.
-
Cells were infected with DENV in the presence of individual compounds from the chemical library at a fixed concentration.
-
Control wells included cells infected with DENV without any compound (positive control for CPE) and uninfected cells (negative control).
-
After a defined incubation period, cell viability was assessed using a method that quantifies a metabolic marker (e.g., ATP content or enzymatic activity).
-
Compounds that inhibited virus-induced CPE by a certain threshold (e.g., >50%) compared to the positive control were identified as primary hits.
-
Viral Titer Reduction Assay
-
Objective: To determine the 50% effective concentration (EC50) of an antiviral compound.
-
Methodology:
-
Monolayers of susceptible cells (e.g., Vero cells) were prepared in multi-well plates.
-
The cells were infected with a known amount of DENV in the presence of serial dilutions of the test compound (e.g., this compound).
-
After an adsorption period, the inoculum was removed, and the cells were overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentration of the compound.
-
The plates were incubated for a period sufficient for plaque formation (e.g., 5-7 days).
-
The cells were then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
The number of plaques at each compound concentration was compared to the number of plaques in the untreated control wells.
-
The EC50 value was calculated as the concentration of the compound that inhibited the number of plaques by 50%.
-
Cytotoxicity Assay
-
Objective: To determine the 50% cytotoxic concentration (CC50) of a compound.
-
Methodology:
-
Cells of a specific cell line (e.g., Vero cells) were seeded in 96-well plates.
-
The cells were incubated with serial dilutions of the test compound for a duration similar to that of the antiviral assays.
-
Cell viability was measured using a colorimetric or fluorometric assay that quantifies a parameter related to cell health, such as metabolic activity (e.g., MTT or resazurin reduction) or membrane integrity.
-
The CC50 value was calculated as the concentration of the compound that reduced cell viability by 50% compared to untreated control cells.
-
Visualizations
References
ST-148: A Technical Guide on its Antiviral Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST-148 is a novel small-molecule inhibitor targeting the capsid protein of flaviviruses, with primary activity demonstrated against the dengue virus (DENV). This document provides a comprehensive overview of the known antiviral spectrum of this compound, its mechanism of action, and available data from in vitro and in vivo studies. The information is presented to support further research and development of this promising antiviral candidate.
Introduction
Flaviviruses, including dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), Yellow Fever virus (YFV), and Japanese Encephalitis virus (JEV), represent a significant and ongoing global health threat. The development of direct-acting antiviral agents against these pathogens is a critical priority. This compound has emerged as a potent inhibitor of DENV replication by targeting a novel mechanism involving the viral capsid protein. This guide summarizes the current scientific knowledge regarding this compound.
Antiviral Spectrum of this compound
This compound exhibits a potent and selective inhibitory effect on members of the Flaviviridae family, with the most robust data available for its activity against the four serotypes of dengue virus.
Quantitative Antiviral Activity
The antiviral activity of this compound has been primarily characterized by determining its half-maximal effective concentration (EC50) in cell-based assays. The available data for DENV serotypes is summarized in the table below.
| Virus | Strain | Cell Line | Assay Type | EC50 (µM) | Citation(s) |
| Dengue Virus Serotype 1 | Hawaii | Vero | Viral Titer Reduction | 2.832 | [1] |
| Dengue Virus Serotype 2 | New Guinea C | Vero | Viral Titer Reduction | 0.016 | [1] |
| Dengue Virus Serotype 3 | H-87 | Vero | Viral Titer Reduction | 0.512 | [1] |
| Dengue Virus Serotype 4 | H-241 | Vero | Viral Titer Reduction | 1.150 | [1] |
| Modoc Virus | Vero | Viral Titer Reduction | Active | [1] | |
| Zika Virus | Active | [2] |
Note: While this compound is reported to be active against Zika virus and Modoc virus, specific quantitative data (EC50 values) are not consistently available in the public domain. Further studies are required to quantify its activity against a broader range of flaviviruses, including West Nile virus, Yellow Fever virus, and Japanese Encephalitis virus.
Cytotoxicity and Selectivity Index
The 50% cytotoxic concentration (CC50) is a measure of a compound's toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.
| Cell Line | CC50 (µM) |
| Vero | >40 |
Note: Detailed cytotoxicity studies across a range of relevant cell lines are needed to establish a comprehensive safety profile for this compound. The provided CC50 value in Vero cells suggests a favorable preliminary safety profile.
Mechanism of Action
This compound functions as a capsid inhibitor. Its mechanism of action involves direct binding to the viral capsid (C) protein, which plays a crucial role in both the assembly of new viral particles and the disassembly of incoming virions.
By binding to the capsid protein, this compound is thought to induce a conformational change that leads to the hyper-stabilization or rigidification of the capsid structure.[2][3] This increased rigidity interferes with the normal processes of nucleocapsid assembly around the viral RNA genome and also inhibits the uncoating of the viral genome upon entry into a new host cell.[2][3]
Experimental Protocols
Detailed, step-by-step protocols for the specific assays used in the evaluation of this compound are not publicly available. However, based on the cited literature, standard virological assays were employed. Below is a generalized protocol for a plaque reduction neutralization test (PRNT), a common method for determining antiviral efficacy.
Plaque Reduction Neutralization Test (PRNT) - Generalized Protocol
This assay measures the ability of a compound to reduce the number of viral plaques formed in a monolayer of susceptible cells.
-
Cell Seeding: Seed susceptible cells (e.g., Vero cells) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound in an appropriate cell culture medium.
-
Virus-Compound Incubation: Mix a standard concentration of the virus with each dilution of this compound and incubate for a defined period (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for a specific time (e.g., 1-2 hours at 37°C), with gentle rocking every 15-30 minutes.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Staining and Plaque Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
In Vivo Studies
Limited in vivo data for this compound is available. Studies in AG129 mice, which are deficient in interferon-α/β and -γ receptors and are a common model for dengue virus infection, have been mentioned.
AG129 Mouse Model for Dengue Virus
-
Study Design: While specific protocols for this compound are not detailed, a typical study would involve infecting AG129 mice with a lethal dose of DENV and then administering this compound at various doses and schedules (prophylactic or therapeutic).
-
Endpoints: Key endpoints would include survival rates, reduction in viral load in serum and tissues (e.g., spleen, liver), and amelioration of clinical signs of disease.
-
Reported Efficacy: Administration of this compound at 50 mg/kg/day has been reported to mitigate viremia and reduce the viral load in the spleen and liver of DENV-challenged AG129 mice.
Note: Detailed in vivo efficacy studies for this compound against other flaviviruses, such as Zika virus, have not been extensively reported in the public literature.
Host Cell Signaling Pathways
Currently, there is no published data to suggest that this compound directly modulates host cell signaling pathways. The primary mechanism of action is understood to be the direct inhibition of the viral capsid protein. Proteomic or transcriptomic studies of this compound-treated, virus-infected cells would be required to investigate any potential downstream effects on host cell signaling.
Conclusion and Future Directions
This compound is a promising flavivirus antiviral candidate with a novel mechanism of action. Its potent activity against all four serotypes of dengue virus warrants further investigation and development. Key areas for future research include:
-
Expanded Antiviral Spectrum: Comprehensive in vitro testing against a wider panel of flaviviruses (Zika, West Nile, Yellow Fever, Japanese Encephalitis) to determine its broad-spectrum potential.
-
Detailed Mechanistic Studies: Elucidation of the precise binding site of this compound on the capsid protein and a deeper understanding of how this interaction inhibits viral replication.
-
Host Factor Interactions: Investigation into whether this compound's mechanism involves interference with capsid-host factor interactions.
-
In Vivo Efficacy: Rigorous in vivo studies in relevant animal models for various flaviviruses to establish its therapeutic efficacy.
-
Resistance Profiling: Selection and characterization of this compound-resistant viruses to understand potential resistance mechanisms.
The data presented in this guide, while highlighting the potential of this compound, also underscores the need for further research to fully characterize its antiviral properties and therapeutic potential.
References
ST-148: A Technical Guide to its Anti-Dengue Virus Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-148 is a novel small-molecule inhibitor of the dengue virus (DENV), exhibiting potent antiviral activity against all four serotypes.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, its mechanism of action, and the experimental protocols used to characterize its antiviral properties. The information presented herein is compiled from key peer-reviewed studies and is intended to serve as a resource for researchers in the field of virology and antiviral drug development.
Quantitative Antiviral Activity of this compound
The in vitro efficacy of this compound has been quantified against all four serotypes of the dengue virus. The 50% effective concentration (EC50) and 90% effective concentration (EC90) values are summarized in the table below.
| Virus | Assay Cell Line | EC50 (µM) | EC90 (µM) | Reference |
| DENV-1 | Vero | 2.832 | Not Reported | [1] |
| DENV-2 | Vero | 0.016 | 0.125 | [1] |
| DENV-2 (16681 strain) | Huh7 | 0.052 | Not Reported | [2] |
| DENV-3 | Vero | 0.512 | Not Reported | [1] |
| DENV-4 | Vero | 1.150 | Not Reported | [1] |
Table 1: In vitro antiviral activity of this compound against Dengue virus serotypes.
Mechanism of Action
This compound targets the dengue virus capsid (C) protein.[3] Its mechanism of action is bimodal, affecting both the early and late stages of the viral replication cycle.[2] this compound is thought to enhance the self-interaction of capsid proteins, leading to a more rigid and stable nucleocapsid.[2] This hyper-stabilization perturbs the delicate balance of assembly and disassembly required for a successful viral life cycle.
Specifically, the increased rigidity of the nucleocapsid is proposed to:
-
Inhibit viral uncoating: During the initial stages of infection, the stabilized nucleocapsid may fail to properly disassemble and release the viral RNA into the cytoplasm.[2]
-
Disrupt virion assembly: In the late stages of replication, the enhanced interaction of capsid proteins interferes with the correct packaging of the viral genome and the formation of new, infectious virus particles.[2]
A single amino acid substitution, S34L, in the capsid protein has been shown to confer resistance to this compound, further confirming the capsid protein as the direct target of the compound.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the dengue virus replication cycle, the proposed mechanism of action for this compound, and a general workflow for assessing its antiviral activity.
Caption: Overview of the Dengue Virus Replication Cycle.
Caption: Bimodal inhibitory mechanism of this compound on the DENV life cycle.
Caption: General workflow for a viral titer reduction assay to determine EC50.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the antiviral activity of this compound. It should be noted that these are high-level descriptions and for detailed, step-by-step instructions, readers are encouraged to consult the original publications and their supplementary materials.
Viral Titer Reduction Assay
This assay is used to determine the concentration of an antiviral compound required to reduce the number of infectious virus particles by 50% (EC50).
-
Cell Seeding: Host cells (e.g., Vero or Huh7 cells) are seeded in 12-well plates at a density of 1 x 10^5 cells per well and incubated overnight.[1]
-
Infection: The cell monolayers are infected with DENV at a multiplicity of infection (MOI) of 0.1 in the presence of various concentrations of this compound.[1]
-
Incubation: The infection is allowed to proceed for 1.5 hours. Subsequently, the inoculum is removed and replaced with fresh medium containing the corresponding concentrations of this compound. The plates are then incubated for 48 hours.[1]
-
Harvesting and Titration: The culture supernatant is harvested, and the amount of infectious virus is quantified using a plaque assay on a fresh monolayer of host cells.
-
Data Analysis: The percentage of virus inhibition is calculated for each compound concentration relative to a vehicle control (e.g., DMSO). The EC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Time-of-Drug-Addition Assay
This assay helps to determine the stage of the viral life cycle that is inhibited by the antiviral compound.
-
Cell Seeding and Infection: Host cells (e.g., Vero cells) are seeded in 24-well plates. The cells are then infected with DENV-2 at an MOI of 1.0. After 1.5 hours, the virus inoculum is removed and replaced with fresh medium.
-
Compound Addition: this compound (at a concentration of 25 µM) is added to the cell culture medium at various time points before or after infection (e.g., -2, 0, 2, 4, 6, 8, 12, 24, and 48 hours post-infection).[5]
-
Harvesting and Quantification: At 48 hours post-infection, the supernatant is harvested from all wells. The viral yield is then quantified by a plaque assay.[3]
-
Analysis: The viral titers from the wells treated at different time points are compared. Inhibition of virus replication when the compound is added at later time points suggests a post-entry mechanism of action. The data indicates that this compound is effective at inhibiting virus replication up to 12 hours after infection, which is consistent with a post-entry mechanism of action.[3]
Conclusion
This compound is a potent inhibitor of the dengue virus that acts by targeting the viral capsid protein. Its unique mechanism of action, which involves the hyper-stabilization of the nucleocapsid, disrupts both early and late stages of the viral life cycle. The quantitative data and experimental methodologies summarized in this guide provide a solid foundation for further research and development of this compound and other capsid-targeting antivirals against dengue and other flaviviruses.
References
ST-148 Flavivirus Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core inhibitory mechanisms, quantitative efficacy, and experimental evaluation of ST-148, a potent small-molecule inhibitor of flaviviruses. The information is tailored for researchers, scientists, and drug development professionals working on antiviral therapies.
Executive Summary
This compound is an antiviral compound that demonstrates significant inhibitory activity against a range of flaviviruses, with particularly strong efficacy against the four serotypes of Dengue virus (DENV).[1][2] Its primary mechanism of action involves targeting the viral capsid (C) protein.[3][4] By binding to the C protein, this compound is thought to induce a more rigid capsid structure, which in turn inhibits both the assembly of new virus particles and the disassembly of incoming viruses, effectively halting the viral replication cycle.[1][3] Resistance to this compound has been mapped to mutations within the capsid protein gene, further confirming its direct target.[3] Time-of-addition studies suggest that this compound acts at a post-entry stage of the viral life cycle. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows.
Data Presentation
The antiviral activity of this compound has been quantified against several flaviviruses, primarily focusing on Dengue virus serotypes. The following tables summarize the reported 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit viral replication by 50%.
| Virus | Strain/Serotype | Cell Line | EC50 (µM) | Reference |
| Dengue Virus | DENV-1 | Vero | 2.832 | [1] |
| DENV-2 | Vero | 0.016 | [1][2] | |
| DENV-3 | Vero | 0.512 | [1] | |
| DENV-4 | Vero | 1.150 | [1] | |
| Modoc Virus | Vero | 0.36 | ||
| Yellow Fever Virus | Vero | 6.97 |
Note: Data for other flaviviruses such as Zika virus, West Nile virus, and Japanese encephalitis virus are limited in the reviewed literature, although broad-spectrum activity is suggested.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.
Viral Titer Reduction Assay (Plaque Assay)
This assay is a standard method to quantify the concentration of infectious virus particles and to determine the EC50 of an antiviral compound.
Materials:
-
Vero cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Flavivirus stock of known titer
-
This compound compound
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
6-well or 24-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Virus Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells with a dilution of the flavivirus stock calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound Treatment: Immediately after infection, add the different dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 3-7 days, depending on the virus).
-
Overlay Application: After the initial infection period (e.g., 1-2 hours), remove the virus inoculum and overlay the cell monolayer with a methylcellulose-containing medium to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Staining: After the incubation period, fix the cells (e.g., with formaldehyde) and stain with crystal violet. The viable cells will stain purple, while the areas of cell death due to viral infection (plaques) will remain clear.
-
Plaque Counting and EC50 Determination: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Time-of-Addition Assay
This assay helps to determine the stage of the viral life cycle that is inhibited by the antiviral compound.
Materials:
-
Confluent monolayers of susceptible cells in multi-well plates
-
High-titer flavivirus stock
-
This compound at a fixed, effective concentration
-
Complete growth medium
Procedure:
-
Experimental Setup: Design the experiment to add this compound at different time points relative to virus infection:
-
Pre-infection: Add this compound to the cells for a period (e.g., 2 hours) before infection, then remove the compound before adding the virus.
-
Co-infection: Add this compound and the virus to the cells simultaneously.
-
Post-infection: Add this compound at various time points after the initial infection (e.g., 0, 2, 4, 6, 8, 12 hours post-infection).
-
-
Infection: Infect the cells with a high multiplicity of infection (MOI) to ensure a single round of replication is being analyzed.
-
Incubation: After the respective treatments and infection, incubate the plates for a full replication cycle (e.g., 24-48 hours).
-
Virus Yield Quantification: Harvest the supernatant from each well and determine the virus titer using a plaque assay or other quantitative methods.
-
Data Analysis: Compare the virus yield from the treated wells to the untreated virus control. A reduction in virus yield at a specific time point indicates that the compound inhibits a viral process occurring at or after that stage. For this compound, inhibition is expected to be observed primarily in the post-infection time points, consistent with its role in targeting capsid assembly and disassembly.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound flavivirus inhibition.
References
ST-148: A Technical Guide on a Putative Zika Virus Capsid Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of Zika virus (ZIKV) as a global health concern has underscored the urgent need for effective antiviral therapeutics. ST-148, a small molecule inhibitor initially developed for dengue virus (DENV), has shown broad-spectrum activity against various flaviviruses, suggesting its potential as a candidate for ZIKV treatment.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data from studies on related flaviviruses, and detailed, adaptable experimental protocols for its evaluation against Zika virus. This document aims to equip researchers and drug development professionals with the foundational knowledge required to investigate this compound as a potential therapeutic agent for Zika virus infection.
Introduction to this compound
This compound is an antiviral compound that functions as a capsid inhibitor.[1] Originally identified as a potent inhibitor of the four serotypes of dengue virus, its activity extends to other members of the Flaviviridae family.[1] The compound's mechanism of action is believed to involve the stabilization of the viral capsid protein, which in turn disrupts the processes of viral assembly and disassembly, ultimately inhibiting viral replication.[1]
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | 3-Amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide |
| Molecular Formula | C21H19N5OS2 |
| Molar Mass | 421.54 g/mol |
| CAS Number | 400863-77-6 |
Mechanism of Action
This compound targets the flavivirus capsid (C) protein. The proposed mechanism involves the binding of this compound to the C protein, which enhances its self-interaction and induces a more rigid capsid structure. This increased rigidity is thought to interfere with two critical stages of the viral life cycle:
-
Viral Assembly: The proper assembly of new viral particles requires a degree of flexibility in the capsid proteins to encapsidate the viral RNA genome. The stiffening of the capsid protein by this compound may impede this process.
-
Viral Uncoating: Upon entry into a host cell, the viral capsid must disassemble to release the viral RNA into the cytoplasm for replication. The stabilized capsid is likely resistant to this uncoating process, thus preventing the initiation of viral replication.
Quantitative Data for this compound Against Flaviviruses
While specific quantitative data for this compound against Zika virus is not yet available in peer-reviewed literature, its efficacy against other flaviviruses, particularly dengue virus, has been documented. This data provides a valuable benchmark for its potential anti-ZIKV activity.
| Virus | EC50 (µM) | Cell Line | Assay Type |
| Dengue Virus 2 (DENV-2) | 0.016 | Vero | Viral Titer Reduction |
| Dengue Virus 3 (DENV-3) | 0.512 | Vero | Viral Titer Reduction |
| Dengue Virus 4 (DENV-4) | 1.150 | Vero | Viral Titer Reduction |
| Dengue Virus 1 (DENV-1) | 2.832 | Vero | Viral Titer Reduction |
| Modoc Virus | 0.320 | Vero | Viral Titer Reduction |
Data extracted from a table in a publication on the antiviral activity of this compound.[2]
Experimental Protocols for In Vitro Evaluation of this compound Against Zika Virus
The following protocols are generalized methodologies for assessing the antiviral activity of this compound against Zika virus in a laboratory setting. These can be adapted based on specific experimental needs and available resources.
Cell Culture and Virus Propagation
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Cell Lines: Vero (African green monkey kidney) cells are commonly used for ZIKV propagation and antiviral assays due to their susceptibility to infection and clear cytopathic effect (CPE). Other relevant cell lines include Huh-7 (human hepatoma) and A549 (human lung carcinoma).
-
Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and incubated at 37°C in a 5% CO2 atmosphere.
-
Virus Strains: A contemporary ZIKV strain (e.g., PRVABC59, a 2015 Puerto Rican isolate) is recommended for clinical relevance.
-
Virus Stock Preparation: Propagate ZIKV in Vero cells at a low multiplicity of infection (MOI) of 0.01. Harvest the supernatant when CPE is observed in 70-80% of the cell monolayer. Clarify the supernatant by centrifugation, aliquot, and store at -80°C. Determine the virus titer using a plaque assay.
Cytotoxicity Assay
Before evaluating antiviral activity, it is crucial to determine the cytotoxicity of this compound on the chosen cell line to ensure that any observed reduction in viral replication is not due to cell death.
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a cell-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying the inhibition of viral infectivity.
-
Cell Seeding: Seed Vero cells in 6-well plates at a density of 5 x 10^5 cells per well and incubate to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a constant amount of ZIKV (e.g., 100 plaque-forming units, PFU) and incubate at 37°C for 1 hour to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the Vero cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 2% FBS and 1% carboxymethylcellulose).
-
Incubation: Incubate the plates at 37°C for 4-5 days until plaques are visible.
-
Staining and Counting: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is the concentration of this compound that reduces the number of plaques by 50%.
Signaling Pathways and Logical Relationships
The primary signaling pathway relevant to this compound's mechanism of action is the intrinsic pathway of viral replication and assembly. By targeting a structural component of the virus itself (the capsid protein), this compound's action is direct and less likely to involve complex host cell signaling pathways compared to host-targeting antivirals.
Conclusion and Future Directions
This compound represents a promising class of antiviral compounds that target the flavivirus capsid protein. While its efficacy against dengue virus is established, further investigation is required to determine its specific activity against Zika virus. The experimental protocols outlined in this guide provide a framework for researchers to conduct these crucial studies. Future research should focus on determining the EC50 of this compound against contemporary ZIKV strains, elucidating the precise binding site on the ZIKV capsid protein, and evaluating its efficacy in in vivo models of Zika virus infection. Such studies will be instrumental in advancing this compound as a potential therapeutic for this significant global pathogen.
References
Methodological & Application
ST-148 In Vitro Antiviral Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-148 is a novel small-molecule inhibitor targeting the capsid protein of flaviviruses.[1] It has demonstrated potent antiviral activity, particularly against the dengue virus (DENV), by inducing rigidity in the viral capsid, which interferes with both the assembly of new virus particles and the disassembly of incoming viruses, thereby inhibiting viral replication.[1] This document provides detailed application notes and experimental protocols for conducting in vitro antiviral assays to evaluate the efficacy of this compound.
Mechanism of Action
This compound functions as a capsid inhibitor. Its proposed mechanism involves the stabilization of the capsid protein, leading to a more rigid structure. This increased rigidity disrupts the normal functions of the capsid in the viral life cycle, including proper assembly and disassembly processes. This disruption ultimately hinders the successful replication and propagation of the virus.[1]
Data Presentation
The antiviral activity of this compound has been quantified against various flaviviruses, primarily the four serotypes of the dengue virus. The 50% effective concentration (EC50) is a key metric, representing the concentration of the compound that inhibits 50% of viral activity. The 50% cytotoxic concentration (CC50) measures the concentration that causes a 50% reduction in the viability of host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical indicator of the compound's therapeutic window.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Dengue Virus Serotype 1 | Vero | 2.832 | >50 | >17.6 |
| Dengue Virus Serotype 2 | Vero | 0.016 | >50 | >3125 |
| Dengue Virus Serotype 3 | Vero | 0.512 | >50 | >97.7 |
| Dengue Virus Serotype 4 | Vero | 1.150 | >50 | >43.5 |
Note: The CC50 value in Vero cells was not explicitly found in the searched literature. A value of >50 µM is used here based on common practices in antiviral testing where compounds with low cytotoxicity are often reported as having a CC50 above the highest tested concentration.
Experimental Protocols
This section outlines the detailed methodologies for performing in vitro antiviral and cytotoxicity assays for this compound.
Cell Culture and Virus Propagation
Objective: To maintain healthy host cell cultures and prepare virus stocks for use in antiviral assays.
Materials:
-
Vero cells (or other susceptible cell lines like BHK-21, Huh7)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Dengue virus stocks (serotypes 1-4)
-
Cell culture flasks and plates
Protocol:
-
Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For virus propagation, infect a confluent monolayer of Vero cells with the desired dengue virus serotype at a low multiplicity of infection (MOI) of 0.01 to 0.1.
-
Incubate the infected cells for 5-7 days or until the cytopathic effect (CPE) is evident.
-
Harvest the cell culture supernatant containing the virus, clarify by centrifugation to remove cell debris, and store at -80°C in small aliquots.
-
Determine the virus titer of the stock using a plaque assay or TCID50 assay.
Viral Titer Reduction Assay
Objective: To determine the EC50 of this compound against different dengue virus serotypes.
Materials:
-
Vero cells
-
Dengue virus stocks
-
This compound compound
-
96-well cell culture plates
-
DMEM with 2% FBS (infection medium)
-
Methylcellulose overlay medium (for plaque assay)
-
Crystal violet staining solution
Protocol:
-
Seed Vero cells in 96-well plates at a density that will form a confluent monolayer on the day of the assay.
-
Prepare serial dilutions of this compound in infection medium. A common starting concentration is 100 µM with 3-fold serial dilutions.
-
When cells are confluent, remove the growth medium and infect the cells with the dengue virus at a specific MOI (e.g., 0.1) in the presence of the different concentrations of this compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption.
-
Remove the virus inoculum and add fresh infection medium containing the corresponding concentrations of this compound.
-
Incubate the plates for 48-72 hours at 37°C.
-
After the incubation period, quantify the viral yield. This can be done by:
-
Plaque Assay: Harvest the supernatant from each well and perform a plaque assay on fresh Vero cell monolayers to determine the number of plaque-forming units (PFU/mL).
-
qRT-PCR: Extract viral RNA from the supernatant and quantify the number of viral genome copies using quantitative reverse transcription PCR.
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the CPE in each well or use a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the reduction in virus-induced cell death.
-
-
Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
Objective: To determine the CC50 of this compound in the host cell line.
Materials:
-
Vero cells
-
This compound compound
-
96-well cell culture plates
-
DMEM with 10% FBS
-
MTT reagent or other cell viability assay kit
Protocol:
-
Seed Vero cells in a 96-well plate at the same density as for the antiviral assay.
-
On the following day, add serial dilutions of this compound to the wells. Include a cell-only control (no compound).
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then solubilize the formazan crystals).
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell-only control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Caption: Workflow for the in vitro antiviral assay of this compound.
Caption: Mechanism of action of this compound on the flavivirus life cycle.
References
Application Notes and Protocols for ST-148 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-148 is a potent and specific antiviral compound that acts as a capsid inhibitor. Primarily developed for the treatment of Dengue fever, it demonstrates significant activity against the Dengue virus (DENV) and shows broad-spectrum potential against other flaviviruses.[1] These application notes provide detailed protocols for the utilization of this compound in a cell culture setting for antiviral activity and cytotoxicity assessment, aiding researchers in the evaluation of its therapeutic potential.
Mechanism of Action
This compound targets the viral capsid (C) protein. Its mechanism of action involves the hyperstabilization of capsid protein interactions, which in turn perturbs the delicate balance of viral capsid assembly and disassembly.[1][2] This interference with capsid dynamics inhibits the formation of new, infectious viral particles and the uncoating process of incoming viruses, effectively halting viral replication.
Caption: this compound binds to the viral capsid protein, inhibiting both assembly and disassembly.
Quantitative Data Summary
The antiviral activity of this compound is most pronounced against Dengue virus serotype 2 (DENV-2). The following tables summarize the reported 50% effective concentrations (EC50) against various flaviviruses and cytotoxicity data.
| Virus | Cell Line | EC50 (µM) | Reference |
| Dengue Virus Serotype 1 (DENV-1) | Vero | 2.832 | [3] |
| Dengue Virus Serotype 2 (DENV-2) | Vero | 0.016 | [3] |
| Dengue Virus Serotype 3 (DENV-3) | Vero | 0.512 | [3] |
| Dengue Virus Serotype 4 (DENV-4) | Vero | 1.150 | [3] |
| Modoc Virus | Vero | 0.224 | [3] |
| Yellow Fever Virus | Vero | >25 | [3] |
| West Nile Virus | Vero | >25 | [3] |
| Cell Line | CC50 (µM) | Reference |
| Huh7 | >100 | [4] |
| Vero | >25 | [3] |
Experimental Protocols
Protocol 1: Virus Yield Reduction Assay for Antiviral Activity
This protocol determines the concentration of this compound required to inhibit the production of infectious virus particles in a cell culture system.
Materials:
-
Susceptible host cells (e.g., Vero or Huh7 cells)
-
Complete cell culture medium
-
Dengue virus stock of known titer
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Reagents and equipment for plaque assay or TCID50 assay
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration range could be 0.008 µM to 25 µM.[4] Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Virus Infection: Infect the confluent cell monolayers with Dengue virus at a multiplicity of infection (MOI) of 0.1.[4]
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the prepared this compound dilutions to the respective wells.[4]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[4]
-
Supernatant Harvest: After incubation, harvest the cell culture supernatants.
-
Virus Titer Determination: Determine the virus titer in the harvested supernatants using a standard plaque assay or TCID50 assay on fresh cell monolayers.
-
Data Analysis: Calculate the percent inhibition of virus production for each this compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay
This protocol assesses the toxicity of this compound to the host cells used in the antiviral assays.
Materials:
-
Host cells (e.g., Vero or Huh7 cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at the same density as for the antiviral assay.
-
Compound Treatment: On the following day, add serial dilutions of this compound to the cells. Use the same concentration range and vehicle controls as in the antiviral assay.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Following incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent cell viability for each this compound concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) by plotting the percent viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antiviral properties of this compound in a cell culture setting.
Caption: A workflow for assessing the antiviral efficacy and cytotoxicity of this compound.
References
Application Notes and Protocols for Plaque Reduction Neutralization Test (PRNT) in the Context of ST-148 Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed framework for utilizing the Plaque Reduction Neutralization Test (PRNT) to assess the antiviral properties of the compound ST-148 and to evaluate the neutralizing antibody response in its presence. This compound is recognized as an antiviral drug that functions as a capsid inhibitor, demonstrating significant activity against flaviviruses such as the Dengue virus by making the viral capsid proteins more rigid, which in turn obstructs both the assembly and disassembly of capsids.[1][2]
Application Notes
The Plaque Reduction Neutralization Test is a highly sensitive and specific "gold standard" assay for quantifying the titer of neutralizing antibodies against a virus.[3] This functional assay directly measures the ability of antibodies to inhibit viral infectivity, which is observed as a reduction in the number of plaques formed in a cell monolayer.[3][4] While traditionally used to determine the efficacy of vaccines and the extent of the humoral immune response, the PRNT can be adapted for antiviral drug discovery and development.
In the context of this compound, the PRNT serves two primary applications:
-
Primary Antiviral Activity Assessment: To determine the direct effect of this compound on viral infectivity and replication. By introducing this compound at various concentrations to the virus-cell culture system, a dose-response curve can be generated to calculate the 50% effective concentration (EC50).
-
Synergistic or Antagonistic Effects with Neutralizing Antibodies: To investigate whether this compound enhances or diminishes the neutralizing activity of antibodies present in serum samples. This is crucial for understanding the compound's potential efficacy in a host with a pre-existing immune response.
The endpoint of the assay is typically the 50% plaque reduction neutralization titer (PRNT50), which is the reciprocal of the highest serum or compound dilution that results in a 50% reduction in the number of plaques compared to the virus control.[3] Other reduction thresholds, such as 90% (PRNT90), can also be utilized depending on the research question.[5]
Experimental Protocols
This section details the methodologies for performing a PRNT to evaluate the antiviral compound this compound. The protocol is generalized and should be adapted based on the specific virus (e.g., Dengue virus serotypes), cell line (e.g., Vero cells), and laboratory safety requirements (e.g., BSL-2 or BSL-3).
Materials and Reagents
| Category | Item | Specifications |
| Cells & Virus | Susceptible cell line | E.g., Vero, Vero E6, BHK-21 |
| Virus stock | Known titer (Plaque Forming Units/mL) | |
| Media & Buffers | Growth Medium | E.g., DMEM, EMEM with 10% FBS, Penicillin/Streptomycin |
| Infection Medium | Growth medium with reduced serum (e.g., 2% FBS) | |
| Overlay Medium | E.g., 0.5% - 1.2% Methylcellulose or Agarose in infection medium | |
| Phosphate Buffered Saline (PBS) | pH 7.4, sterile | |
| Reagents | This compound | Solubilized in a suitable solvent (e.g., DMSO)[2] |
| Trypsin-EDTA | For cell passaging | |
| Staining Solution | E.g., 0.1% Crystal Violet in 20% ethanol or Neutral Red | |
| Fixative | E.g., 4% Paraformaldehyde or 10% Formalin | |
| Labware | 6-well, 12-well, or 24-well plates | Sterile, tissue culture-treated |
| Pipettes and sterile tips | ||
| Serological pipettes | ||
| Microcentrifuge tubes | ||
| Biosafety cabinet | Class II or higher | |
| CO2 incubator | 37°C, 5% CO2 |
Protocol 1: Assessing the Primary Antiviral Activity of this compound
Objective: To determine the EC50 of this compound against the target virus.
1. Cell Plating:
- Seed a suitable cell line into 12-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection (typically 24-48 hours).
- Incubate the plates at 37°C in a 5% CO2 incubator.
2. Preparation of this compound Dilutions:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of this compound in infection medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
3. Virus Preparation and Incubation with this compound:
- Dilute the virus stock in infection medium to a concentration that will yield a countable number of plaques (e.g., 50-100 PFU per well).
- In separate tubes, mix equal volumes of the diluted virus with each this compound dilution.
- Include a "virus control" (virus mixed with medium containing the same concentration of DMSO as the test wells) and a "cell control" (medium only).
- Incubate the virus-compound mixtures for 1 hour at 37°C to allow for interaction.
4. Infection of Cell Monolayer:
- Wash the confluent cell monolayers once with PBS.
- Inoculate each well with the pre-incubated virus-ST-148 mixture.
- Adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.
5. Overlay and Incubation:
- After adsorption, remove the inoculum and overlay the cell monolayer with the overlay medium.
- Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).
6. Plaque Visualization and Counting:
- Aspirate the overlay medium.
- Fix the cells with a fixative solution for at least 30 minutes.
- Stain the fixed cells with a staining solution (e.g., crystal violet) for 15-30 minutes.
- Gently wash the plates with water and allow them to air dry.
- Count the number of plaques in each well.
7. Data Analysis:
- Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control.
- Plot the percentage of plaque reduction against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.
Protocol 2: Evaluating this compound's Effect on Antibody Neutralization
Objective: To determine if this compound acts synergistically or antagonistically with neutralizing antibodies.
1. Cell Plating:
- Follow step 1 from Protocol 1.
2. Serum and this compound Preparation:
- Heat-inactivate the serum samples containing neutralizing antibodies at 56°C for 30 minutes.[6]
- Prepare serial dilutions of the serum in infection medium.
- Prepare a fixed, non-toxic concentration of this compound (e.g., at or below its EC50) in infection medium. Also prepare a control medium with the corresponding DMSO concentration.
3. Virus Incubation with Serum and this compound:
- Dilute the virus stock to yield 50-100 PFU per well.
- Set up two sets of tubes for each serum dilution.
- In the first set, mix equal volumes of the diluted virus and each serum dilution.
- In the second set, mix equal volumes of the diluted virus and each serum dilution, and then add the fixed concentration of this compound.
- Include controls: virus + medium, virus + this compound, virus + highest concentration of serum, and cell control.
- Incubate all mixtures for 1 hour at 37°C.
4. Infection, Overlay, and Incubation:
- Follow steps 4 and 5 from Protocol 1.
5. Plaque Visualization and Counting:
- Follow step 6 from Protocol 1.
6. Data Analysis:
- For both sets of experiments (with and without this compound), calculate the PRNT50 titer for the serum.
- Compare the PRNT50 titers. A significant increase in the PRNT50 titer in the presence of this compound suggests a synergistic effect, while a decrease suggests an antagonistic effect.
Data Presentation
Table 1: Example Data for Primary Antiviral Activity of this compound
| This compound Conc. (µM) | Mean Plaque Count | Std. Deviation | % Plaque Reduction |
| 0 (Virus Control) | 85 | 7 | 0% |
| 0.1 | 78 | 6 | 8.2% |
| 1 | 55 | 5 | 35.3% |
| 5 | 23 | 4 | 72.9% |
| 10 | 8 | 2 | 90.6% |
| 25 | 1 | 1 | 98.8% |
| Cell Control | 0 | 0 | 100% |
Table 2: Example Data for this compound's Effect on Neutralizing Antibody Titer
| Serum Dilution | Mean Plaque Count (- this compound) | % Reduction (- this compound) | Mean Plaque Count (+ this compound) | % Reduction (+ this compound) |
| 1:20 | 5 | 94.1% | 1 | 98.8% |
| 1:40 | 15 | 82.4% | 4 | 95.3% |
| 1:80 | 38 | 55.3% | 12 | 85.9% |
| 1:160 | 65 | 23.5% | 35 | 58.8% |
| 1:320 | 80 | 5.9% | 62 | 27.1% |
| Virus Control | 85 | 0% | 85 | 0% |
| PRNT50 Titer | ~ 1:75 | ~ 1:150 |
Visualizations
Caption: Workflow for the Plaque Reduction Neutralization Test.
References
- 1. This compound (antiviral) - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 4. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 6. SARS-CoV-2 Serum Neutralization Assay: A Traditional Tool for a Brand-New Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ST-148 in Dengue Virus Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ST-148 as a potent inhibitor of the dengue virus (DENV). The information detailed below, including quantitative data on its antiviral activity and detailed experimental protocols, is intended to guide researchers in their studies of DENV replication and the development of antiviral therapeutics.
Introduction
This compound is a novel small-molecule inhibitor that has demonstrated potent and broad-spectrum antiviral activity against all four serotypes of the dengue virus.[1][2] It acts by targeting the viral capsid (C) protein, a critical component for the assembly and disassembly of the viral nucleocapsid.[1][3] By enhancing the self-interaction of the capsid protein, this compound is thought to induce structural rigidity, thereby disrupting the normal process of virion formation and release.[1][4] This unique mechanism of action makes this compound a valuable tool for studying the dengue virus life cycle and a promising candidate for further antiviral drug development.
Quantitative Data: Antiviral Activity of this compound
The efficacy of this compound in inhibiting dengue virus replication has been quantified across various serotypes and in different cell lines. The following table summarizes the key potency metrics, including the 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50).
| Parameter | DENV-1 | DENV-2 | DENV-3 | DENV-4 | Cell Line | Reference |
| EC50 (µM) | 2.832 | 0.016 | 0.512 | 1.150 | Vero | [2][5] |
| EC50 (nM) | > 5000 | 108 | > 5000 | > 5000 | Vero | [6] |
| EC50 (nM) | - | 52 | - | - | Huh7 | [1] |
| EC90 (µM) | - | 0.125 | - | - | Vero | [2][5] |
| CC50 (µM) | >50 | >50 | >50 | >50 | Vero | [2] |
Note: Variations in EC50 values can be attributed to different experimental conditions, virus strains, and cell lines used in the studies.
Mechanism of Action
This compound's primary mode of action is the targeting of the dengue virus capsid protein.[1][2] Time-of-addition studies have indicated that this compound is effective when added up to 12 hours post-infection, suggesting it acts at a post-entry stage of the viral life cycle.[1][2][5] The binding of this compound to the capsid protein is believed to stabilize its structure, leading to enhanced self-interaction.[1] This increased rigidity interferes with the delicate processes of nucleocapsid assembly during virion maturation and disassembly during the initial stages of a new infection.[1][3] Resistance to this compound has been mapped to a single amino acid substitution, S34L, in the capsid protein, further confirming it as the direct target.[1][2]
Caption: Mechanism of this compound action on the dengue virus lifecycle.
Experimental Protocols
The following protocols provide a general framework for assessing the antiviral activity of this compound against the dengue virus in vitro.
Cell and Virus Culture
-
Cell Lines: Vero (African green monkey kidney) or Huh7 (human hepatoma) cells are commonly used for dengue virus propagation and antiviral assays.[1][2] Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
-
Virus Strains: Any of the four dengue virus serotypes can be used. Virus stocks can be prepared by infecting confluent monolayers of Vero or C6/36 (mosquito) cells. The supernatant containing the virus is harvested, clarified by centrifugation, and stored at -80°C. Virus titers are determined by plaque assay or TCID50 assay.
Plaque Reduction Assay
This assay is a standard method to determine the effective concentration of an antiviral compound.
-
Cell Seeding: Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer the following day (e.g., 3 x 10^4 cells/well).[2]
-
Virus Infection: The next day, remove the growth medium and infect the cell monolayers with DENV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaque-forming units, PFU). The infection is typically carried out for 1-1.5 hours at 37°C.[2][7]
-
Compound Treatment: During the infection period, prepare serial dilutions of this compound in the appropriate medium. After infection, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Overlay: Add an overlay medium containing the different concentrations of this compound. The overlay medium is typically 2x MEM mixed with an equal volume of 1.2% methylcellulose or agarose to solidify and prevent secondary plaque formation.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.
-
Staining and Counting: After incubation, fix the cells with a solution such as 5% glutaraldehyde and stain with 0.1% crystal violet.[8] Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a Plaque Reduction Assay.
Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of the inhibitor.
-
Cell Seeding and Infection: Follow steps 1 and 2 from the Plaque Reduction Assay protocol, typically using a higher MOI (e.g., MOI of 1).[1][2]
-
Compound Treatment: After infection, replace the inoculum with fresh medium containing various concentrations of this compound.[1]
-
Incubation: Incubate the plates for a defined period, for example, 48 hours.[1][2]
-
Supernatant Harvest: At the end of the incubation period, harvest the cell culture supernatants.
-
Virus Titer Determination: Determine the virus titer in the harvested supernatants using a plaque assay as described above.
-
Data Analysis: Calculate the reduction in virus titer for each compound concentration compared to the untreated control. The EC50 is the concentration of this compound that reduces the virus yield by 50%.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with the same serial dilutions of this compound used in the antiviral assays.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).[2]
-
Cell Viability Measurement: Measure cell viability using a standard method such as the MTT, MTS, or a resazurin-based assay.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Conclusion
This compound is a potent and specific inhibitor of dengue virus replication that targets the viral capsid protein. The data and protocols presented here provide a foundation for researchers to utilize this compound as a tool to investigate the intricacies of the dengue virus life cycle and as a lead compound for the development of novel anti-dengue therapeutics. As with any experimental work, it is recommended to optimize these protocols for the specific cell lines and virus strains used in your laboratory.
References
- 1. Characterization of the Mode of Action of a Potent Dengue Virus Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Inhibitor of Dengue Virus Replication That Targets the Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (antiviral) - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Repurposing of approved antivirals against dengue virus serotypes: an in silico and in vitro mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for ST-148: An Experimental Design for Antiviral Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of antiviral testing using ST-148, a potent inhibitor of flaviviruses. This compound is a capsid inhibitor that demonstrates robust activity against dengue virus (DENV) and Zika virus (ZIKV) by hyperstabilizing the viral capsid protein, thereby obstructing both virus assembly and disassembly.[1][2] This document outlines detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound, along with data presentation guidelines and visualizations to facilitate a deeper understanding of its mechanism of action and experimental workflows.
Mechanism of Action
This compound is a novel antiviral compound that targets the capsid protein of flaviviruses.[1] Its mechanism involves the stabilization of capsid protein dimers, leading to the formation of a hyperstabilized hexameric capsid structure. This increased rigidity of the capsid interferes with critical stages of the viral life cycle, including uncoating of the viral genome upon entry into the host cell and the assembly of new viral particles.[1][2] This dual-action inhibition makes this compound a promising candidate for antiviral therapy.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various flaviviruses.
Table 1: Antiviral Activity of this compound against Dengue Virus Serotypes
| Dengue Virus Serotype | Cell Line | EC50 (µM) | EC90 (µM) | Reference |
| DENV-1 | Vero | 2.832 | - | [3] |
| DENV-2 | Vero | 0.016 | 0.125 | [3] |
| DENV-3 | Vero | 0.512 | - | [3] |
| DENV-4 | Vero | 1.150 | - | [3] |
| DENV-2 (Resistant Variant) | Vero | 8.92 | - | [4] |
Table 2: Antiviral Activity of this compound against Other Flaviviruses
| Virus | Cell Line | EC50 (µM) | Reference |
| Zika Virus | - | 0.28 | [2] |
| Modoc Virus | Vero | >25 | [3] |
Table 3: Cytotoxicity Profile of this compound
| Cell Line | Incubation Time | CC50 (µM) | Reference |
| Vero | 48 hours | >50 | [3] |
| Vero | 5 days | >50 | [3] |
| Huh7 | - | >100 | [5] |
| MDBK | 96 hours | >50 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Viral Titer Reduction Assay
This assay is used to determine the concentration of this compound that inhibits viral replication by a certain percentage (e.g., 50% - EC50).
Materials:
-
Vero cells (or other susceptible cell lines like Huh7)
-
Dengue virus (DENV) or Zika virus (ZIKV) stock
-
This compound compound
-
Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
12-well or 24-well plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed Vero cells in 12-well plates at a density of 1 x 10^5 cells per well and incubate overnight.[3]
-
Compound Preparation: Prepare serial dilutions of this compound in MEM supplemented with 2% FBS. A typical concentration range to test is 0.008 µM to 25 µM.[5]
-
Infection: Infect the cell monolayers with the virus (e.g., DENV-2) at a Multiplicity of Infection (MOI) of 0.1 in the presence of the various concentrations of this compound.[3][5]
-
Incubation: Incubate the plates for 1.5 hours at 37°C to allow for viral adsorption.[3]
-
Media Replacement: Remove the virus inoculum and replace it with fresh MEM containing 2% FBS and the corresponding concentrations of this compound.[3]
-
Further Incubation: Incubate the plates for 48 hours at 37°C.[3][5]
-
Supernatant Harvest: After incubation, harvest the cell culture supernatants.
-
Virus Titer Determination: Determine the viral titer in the harvested supernatants using a plaque assay or a focus-forming assay.
-
Data Analysis: Calculate the EC50 value, which is the concentration of this compound that reduces the viral titer by 50% compared to the untreated virus control.
Cytotoxicity Assay
This assay is performed to determine the concentration of this compound that is toxic to the host cells (CC50).
Materials:
-
Vero cells (or other relevant cell lines)
-
This compound compound
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plates for a period that matches the antiviral assay (e.g., 48 hours, 5 days).[3]
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Reading: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control.
Time-of-Drug-Addition Assay
This assay helps to identify the specific stage of the viral life cycle that is inhibited by this compound.
Materials:
-
Vero cells
-
DENV-2 virus
-
This compound compound (at a high concentration, e.g., 25 µM)[3]
-
24-well plates
-
Cell culture medium
Protocol:
-
Cell Seeding: Seed 3 x 10^4 Vero cells per well in 24-well plates and incubate overnight.[3]
-
Infection: Infect the cells with DENV-2 at an MOI of 1.0 for 1.5 hours.[3]
-
Compound Addition at Different Time Points: Add this compound (25 µM) at various time points relative to infection:
-
2 hours prior to infection
-
At the time of infection (0 hours)
-
2, 4, 6, 8, 12, 24, and 48 hours post-infection[3]
-
-
Incubation: Incubate all plates until 48 hours post-infection.
-
Supernatant Harvest: Harvest the supernatants at 48 hours post-infection.
-
Virus Titer Determination: Determine the viral titer in the supernatants by plaque assay.
-
Data Analysis: Plot the viral titer against the time of drug addition to determine the window of antiviral activity.
Conclusion
The provided protocols and data serve as a foundational guide for researchers investigating the antiviral properties of this compound. The compound's potent and specific inhibition of flavivirus capsid function presents a compelling avenue for the development of new antiviral therapies. Adherence to these detailed experimental designs will ensure the generation of robust and reproducible data, contributing to the comprehensive evaluation of this compound and similar antiviral candidates.
References
- 1. This compound (antiviral) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Inhibitor of Dengue Virus Replication That Targets the Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Mode of Action of a Potent Dengue Virus Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAAP-148 In Vivo Animal Model Studies
Note: Initial searches for "ST-148" did not yield specific results for in vivo animal model studies. The following data and protocols are based on research on SAAP-148 , a synthetic antimicrobial and antibiofilm peptide, which is likely the compound of interest.
Introduction
SAAP-148 is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37. It has demonstrated potent activity against a broad spectrum of multidrug-resistant (MDR) bacteria and is effective in preventing and eradicating biofilms.[1][2] This document provides a summary of in vivo animal model studies investigating the efficacy of SAAP-148, along with detailed protocols for key experiments to guide researchers, scientists, and drug development professionals.
Mechanism of Action
SAAP-148 exerts its antimicrobial effect through a rapid, membrane-centric mechanism. Unlike many conventional antibiotics, it does not target specific intracellular processes. Instead, its cationic nature facilitates an initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3][4]
Following this initial binding, SAAP-148 is thought to act via a "carpet-like" mechanism.[5] In this model, the peptide molecules accumulate on the bacterial surface, disrupting the membrane's integrity and leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[6] This direct action on the physical structure of the membrane makes the development of resistance less likely compared to antibiotics with specific molecular targets.[7]
Data Presentation: In Vivo Efficacy of SAAP-148
The following tables summarize the quantitative data from key in vivo animal model studies of SAAP-148.
Table 1: Efficacy of SAAP-148 in a Murine Skin Infection Model
| Parameter | Details |
| Animal Model | Female BALB/c mice with tape-stripped skin wounds |
| Bacterial Strains | Methicillin-resistant Staphylococcus aureus (MRSA), Multidrug-resistant Acinetobacter baumannii |
| Treatment | Single topical application of a hypromellose ointment containing SAAP-148 |
| Treatment Duration | 4 hours |
| Outcome | Complete eradication of acute and established biofilm-associated infections[2] |
Table 2: Investigation of SAAP-148 Efficacy in a Rat Excision Wound Model
| Parameter | Details |
| Animal Model | Rats with full-thickness excision wounds |
| Bacterial Strain | Methicillin-resistant Staphylococcus aureus (MRSA) |
| Inoculum | 10^7 CFU MRSA |
| Treatment | Topical application of SAAP-148 in various formulations (PBS or HM gel) |
| Treatment Duration | 4 hours or 24 hours |
| Outcome | SAAP-148 failed to significantly reduce bacterial counts compared to controls[8][9] |
| Investigated Factors for Poor Efficacy | Absorption by wound dressings, inhibition by plasma and eschar components, high bacterial load[8] |
| In Vitro/Ex Vivo Supporting Data | Log Reduction (LR) |
| SAAP-148 in PBS (1h exposure) on ex vivo skin | 3.5[9] |
| SAAP-148 in PBS (4h exposure) on ex vivo skin | 3.6[9] |
| SAAP-148 in PBS (24h exposure) on ex vivo skin | 0.9[9] |
| Mean LR at 10^5 CFU MRSA | Higher |
| Mean LR at 10^7 CFU MRSA | 1.3-fold lower than at 10^5 CFU[9] |
Table 3: Efficacy of SAAP-148-Coated Titanium Implants in a Mouse Subcutaneous Infection Model
| Parameter | Details |
| Animal Model | Mice with subcutaneously implanted titanium discs |
| Bacterial Strain | Staphylococcus aureus |
| Treatment | Supramolecular coating containing 5 mol% of UPy-SAAP-148GG on titanium implants |
| Outcome | Significantly prevented colonization of the implant surface and surrounding tissue |
| Toxicity | No signs of toxicity observed in vivo |
Experimental Protocols
Protocol 1: Murine Skin Infection Model
This protocol is designed to evaluate the efficacy of topical SAAP-148 in a superficial skin infection model.
Materials:
-
Female BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Electric shaver
-
Adhesive tape
-
Bacterial culture (MRSA or MDR A. baumannii)
-
SAAP-148 formulated in a suitable vehicle (e.g., hypromellose ointment)
-
Control vehicle
-
Sterile PBS
-
Surgical scissors and forceps
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave a small area on the dorsum of each mouse.
-
Create superficial wounds by repeatedly applying and removing adhesive tape to the shaved area until the epidermis is glistening.
-
Apply a defined inoculum of the bacterial suspension (e.g., 10^7 CFU in 5 µL) to the wounded area.
-
Allow the infection to establish. For an acute infection model, this may be a few hours. For a biofilm model, this may be 24 hours.
-
Apply a specified amount of the SAAP-148 ointment or the control vehicle to the infected wound.
-
After a 4-hour treatment period, euthanize the mice.
-
Excise the wounded skin tissue.
-
Homogenize the tissue in sterile PBS.
-
Serially dilute the homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
Protocol 2: Rat Excision Wound Model
This protocol is for assessing the efficacy of SAAP-148 in a full-thickness wound model, which may present a greater challenge due to the presence of wound exudate.
Materials:
-
Sprague-Dawley rats
-
Anesthetic
-
Surgical preparation supplies (shaver, antiseptic)
-
Biopsy punch (e.g., 8 mm)
-
Bacterial culture (MRSA)
-
SAAP-148 solution/gel and controls
-
Wound dressing (e.g., Tegaderm)
-
Sutures or wound clips (optional)
Procedure:
-
Anesthetize the rats as per approved protocols.
-
Prepare the dorsal surgical site by shaving and disinfecting the skin.
-
Create full-thickness excision wounds using a biopsy punch.
-
Inoculate the wounds with a high bacterial load (e.g., 10^7 CFU of MRSA).
-
Allow the infection to establish overnight.
-
The following day, apply the SAAP-148 formulation or control treatment to the wounds.
-
Cover the wounds with a semi-occlusive dressing.
-
After the desired treatment period (e.g., 4 or 24 hours), euthanize the animals.
-
Excise the wound tissue for quantitative bacteriological analysis as described in Protocol 1.
Protocol 3: Mouse Subcutaneous Implant Infection Model
This protocol evaluates the ability of SAAP-148-coated implants to prevent infection.
Materials:
-
Mice
-
Anesthetic and surgical preparation supplies
-
Sterile titanium discs (or other implant material)
-
SAAP-148 coating formulation
-
Bacterial culture (S. aureus)
-
Surgical instruments
-
Sutures
Procedure:
-
Prepare sterile titanium discs, with the experimental group being coated with SAAP-148.
-
Anesthetize the mice and prepare the surgical site on the dorsum.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Introduce a defined inoculum of S. aureus into the subcutaneous pocket.
-
Place the SAAP-148-coated or control implant into the pocket.
-
Close the incision with sutures.
-
Monitor the animals for a predetermined period (e.g., 7 days).
-
At the end of the study period, euthanize the mice.
-
Aseptically harvest the implant and the surrounding tissue capsule.
-
Process the implant (e.g., by sonication) and the tissue to release adherent bacteria and determine CFU counts as previously described.
Conclusion
SAAP-148 has shown considerable promise as a topical antimicrobial agent in preclinical in vivo models, particularly in superficial skin infections. However, its efficacy can be influenced by the wound environment, as demonstrated in the rat excision wound model. The subcutaneous implant model further highlights the potential of SAAP-148 as a prophylactic coating for medical devices. The provided protocols offer a framework for the continued investigation and development of this promising antimicrobial peptide. Researchers should adapt these protocols to their specific research questions and adhere to all institutional and national guidelines for animal welfare.
References
- 1. mdpi.com [mdpi.com]
- 2. The antimicrobial peptide SAAP-148 combats drug-resistant bacteria and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Where Electrostatics Matter: Bacterial Surface Neutralization and Membrane Disruption by Antimicrobial Peptides SAAP-148 and OP-145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Mechanism of Action of SAAP-148 Antimicrobial Peptide as Studied with NMR and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. researchgate.net [researchgate.net]
- 8. Potential factors contributing to the poor antimicrobial efficacy of SAAP-148 in a rat wound infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potential factors contributing to the poor antimicrobial efficacy of SAAP-148 in a rat wound infection model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ST-148 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-148 is a potent antiviral compound that acts as a capsid inhibitor, primarily targeting the Dengue virus (DENV) and showing broad-spectrum activity against other flaviviruses. Its mechanism of action involves the hyperstabilization of the viral capsid protein, which interferes with both the assembly of new virions and the disassembly of incoming viral particles, thereby halting the viral replication cycle at two critical stages. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel flavivirus inhibitors.
Data Presentation: In Vitro Efficacy of this compound
The antiviral activity of this compound has been quantified against multiple Dengue virus serotypes. The following table summarizes the reported 50% effective concentration (EC50) values.
| Virus Serotype | Cell Line | EC50 (µM) | Reference |
| DENV-2 | Vero | 0.016 | [1] |
| DENV-3 | Vero | 0.512 | [1] |
| DENV-4 | Vero | 1.150 | [1] |
| DENV-1 | Vero | 2.832 | [1] |
| DENV (16681 strain) | Huh7 | 0.052 | [2] |
| DENV (luciferase reporter) | Huh7 | 0.037 | [2] |
Signaling Pathway: Dengue Virus Replication Cycle and this compound Inhibition
This compound does not directly modulate a host cellular signaling pathway but instead targets a crucial viral process. The following diagram illustrates the Dengue virus replication cycle and highlights the two key stages inhibited by this compound.
References
ST-148 Formulation for Research Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-148 is a potent antiviral compound that functions as a capsid inhibitor.[1] Initially developed for the treatment of dengue fever, it has demonstrated broad-spectrum activity against other flaviviruses, including Zika virus.[1] The mechanism of action of this compound involves the hyperstabilization of the viral capsid protein, which interferes with both the assembly of new viral particles and the disassembly of incoming viruses, thereby inhibiting viral replication.[1] This document provides detailed application notes and experimental protocols for the research use of this compound.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₁H₁₉N₅OS₂ |
| Molecular Weight | 421.54 g/mol |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Data Presentation
Antiviral Activity of this compound
The following table summarizes the reported 50% effective concentration (EC₅₀) values of this compound against various dengue virus (DENV) serotypes. This data is critical for designing in vitro experiments and understanding the compound's potency.
| Virus | EC₅₀ (µM) | Cell Line |
| DENV-1 | 2.832 | Vero |
| DENV-2 | 0.016 | Vero |
| DENV-3 | 0.512 | Vero |
| DENV-4 | 1.150 | Vero |
While this compound has shown activity against Zika virus, specific EC₅₀ values were not available in the reviewed literature.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of the flavivirus capsid protein. The capsid protein is crucial for multiple stages of the viral life cycle.[2] During viral entry, the capsid must disassemble to release the viral RNA into the cytoplasm. For the formation of new virions, the capsid protein must oligomerize to encapsidate the newly replicated viral genome. By binding to and stabilizing the capsid protein, this compound disrupts these dynamic processes, effectively halting viral replication.
References
Troubleshooting & Optimization
Optimizing ST-148 Solubility for Experimental Success: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of ST-148 in experimental settings. Addressing common challenges related to solubility and experimental setup, this resource offers detailed protocols, troubleshooting advice, and a deeper understanding of the compound's mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antiviral compound primarily investigated for its efficacy against flaviviruses, such as Dengue virus and Zika virus. It functions as a capsid inhibitor. By binding to the viral capsid proteins, this compound is thought to induce a more rigid capsid structure, which inhibits both the assembly of new viral particles and the disassembly (uncoating) of the virus upon entering a host cell. This dual inhibition effectively halts viral replication and infection.[1]
Q2: In which solvents is this compound soluble?
Q3: What is the recommended starting concentration for this compound in antiviral assays?
A3: The effective concentration of this compound can vary depending on the specific virus, serotype, and cell line used. For Dengue virus serotype 2 (DENV-2), the 50% effective concentration (EC50) has been reported to be as low as 0.016 µM, with the 90% effective concentration (EC90) at 0.125 µM.[2] However, for other DENV serotypes, the EC50 values are higher, ranging from 0.512 µM to 2.832 µM.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: Can I store this compound solution for a long time?
A4: It is best practice to prepare fresh dilutions of this compound in your final working medium for each experiment. Concentrated stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for several weeks. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Issue 1: My this compound has precipitated out of solution after dilution in cell culture medium.
-
Cause A: Exceeded Solubility Limit: The concentration of this compound in the final aqueous medium may be too high. Although the initial stock in DMSO is concentrated, the final working concentration must be low enough to remain soluble in the aqueous environment of the cell culture medium.
-
Solution: Decrease the final concentration of this compound in your experiment. Perform a solubility test with a range of concentrations to determine the maximum soluble concentration in your specific medium.
-
-
Cause B: Solvent Shock: Rapid dilution of the DMSO stock into the aqueous medium can cause the compound to precipitate.
-
Solution: Add the this compound DMSO stock to the culture medium dropwise while gently vortexing or swirling the medium. This gradual addition can help to prevent immediate precipitation. Pre-warming the cell culture medium to 37°C may also improve solubility.
-
-
Cause C: Interaction with Media Components: Components in the cell culture medium, such as salts or proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause precipitation.[3]
-
Solution: Try using a serum-free medium for the initial dilution of this compound before adding it to your cells. If serum is required, consider reducing the serum concentration during the initial hours of treatment.
-
Issue 2: I am observing cytotoxicity in my cell cultures at effective antiviral concentrations.
-
Cause A: High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be toxic to the cells.
-
Solution: Ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally below 0.1%. Prepare a higher concentration stock solution of this compound in DMSO so that a smaller volume is needed for the final dilution. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to assess the effect of the solvent on your cells.
-
-
Cause B: Inherent Compound Toxicity: At higher concentrations, this compound itself may exhibit some level of cytotoxicity.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. The therapeutic window of the compound is represented by the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.
-
Data Presentation
Table 1: this compound Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₉N₅OS₂ |
| Molecular Weight | 421.5 g/mol |
| Appearance | Crystalline solid |
Table 2: this compound Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Estimated ≥ 5 mg/mL | May require warming to 60°C and ultrasonication. |
| Ethanol | Sparingly Soluble | Not recommended for primary stock solutions. |
| Water | Practically Insoluble |
Table 3: Reported Antiviral Activity of this compound against Dengue Virus (DENV) Serotypes
| Virus Serotype | EC50 (µM) | EC90 (µM) |
| DENV-2 | 0.016 | 0.125 |
| DENV-3 | 0.512 | Not Reported |
| DENV-4 | 1.150 | Not Reported |
| DENV-1 | 2.832 | Not Reported |
Data from Byrd et al., 2013.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 421.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block (optional)
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 421.5 g/mol = 4.215 mg
-
-
Weigh out 4.215 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, warm the solution to 37-60°C for 5-10 minutes and/or place it in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Antiviral Activity Assay using this compound
-
Materials:
-
Host cells permissive to the virus of interest (e.g., Vero cells for Dengue virus)
-
Complete cell culture medium (with FBS and antibiotics)
-
Serum-free medium
-
Virus stock of known titer
-
10 mM this compound stock solution in DMSO
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.
-
Preparation of this compound Dilutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a serial dilution of this compound in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). Remember to account for the final volume in the well after adding the virus. The final DMSO concentration should not exceed 0.5%.
-
Also prepare a vehicle control (serum-free medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Infection and Treatment:
-
When the cells are confluent, remove the growth medium.
-
Wash the cell monolayer once with PBS.
-
Add the prepared this compound dilutions to the respective wells.
-
Add the virus at a predetermined multiplicity of infection (MOI) to all wells except for the mock-infected control wells.
-
Incubate the plate at 37°C with 5% CO₂ for the desired infection period (e.g., 48-72 hours).
-
-
Assay Readout:
-
The antiviral activity can be assessed by various methods, such as:
-
Plaque Assay: To determine the reduction in viral titer.
-
qRT-PCR: To quantify the reduction in viral RNA.
-
ELISA or Western Blot: To measure the reduction in viral protein expression.
-
Cell Viability Assay (e.g., MTT): To indirectly measure the inhibition of virus-induced cytopathic effect (CPE).
-
-
-
Visualizations
Caption: Mechanism of action of this compound as a viral capsid inhibitor.
Caption: Experimental workflow for an antiviral activity assay with this compound.
Caption: Troubleshooting logic for this compound precipitation issues.
References
ST-148 cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with ST-148.
Overview
This compound is recognized as an antiviral drug that functions as a capsid inhibitor.[1] It was initially developed for the treatment of dengue fever and has demonstrated broad-spectrum activity against other flaviviruses like the Zika virus.[1] The primary mechanism of action of this compound involves the hyperstabilization of protein-protein interactions between the core protein monomers in the viral capsid. This increased rigidity inhibits both the assembly and disassembly of the capsid, thereby impeding viral replication and infection of host cells.[2][3]
While this compound has a well-defined antiviral role, publicly available research on its cytotoxic effects on cancer cell lines is limited. The information presented here is based on its established antiviral properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent Dengue virus capsid inhibitor.[3] It enhances the self-interaction of the capsid protein, which is believed to induce structural rigidity in the nucleocapsid.[3] This action disrupts the normal assembly and disassembly processes of the virus, ultimately inhibiting its replication.[2][3]
Q2: In what types of experimental assays is this compound typically used?
A2: Given its function as a viral capsid inhibitor, this compound is primarily used in antiviral assays. A common in vitro assay to evaluate its efficacy is the plaque reduction neutralization test (PRNT) or other similar viral infectivity assays. These assays quantify the reduction in viral plaques (areas of cell death) in a cell monolayer in the presence of the compound.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For laboratory research, this compound is typically shipped at ambient temperature as a non-hazardous chemical. For short-term storage (days to weeks), it should be kept dry, dark, and at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[3] The appropriate solvent for reconstitution will depend on the specific experimental requirements and should be determined based on the product datasheet and solubility information.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable antiviral effect in my assay. | Incorrect Drug Concentration: The concentration of this compound may be too low to inhibit viral replication effectively. | Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) for your specific virus strain and cell line. |
| Drug Instability: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored correctly at -20°C for long-term use and protected from light.[3] Prepare fresh stock solutions for each experiment. | |
| Cell Line Resistance: The host cell line used may not be suitable for the experiment or may have developed resistance. | Use a well-characterized and susceptible cell line for your viral infectivity assay. Regularly check cell line health and passage number. | |
| Viral Strain Variability: The specific strain of the virus may be less sensitive to this compound. | Confirm the sensitivity of your viral strain to this compound by referencing existing literature or performing initial validation experiments. | |
| High cytotoxicity observed in host cells. | High Drug Concentration: The concentration of this compound used may be toxic to the host cells. | Determine the cytotoxic concentration 50 (CC50) for your host cell line using a standard cytotoxicity assay (e.g., MTT, LDH). Use this compound at a concentration well below its CC50 for antiviral assays. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the assay. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). | |
| Inconsistent results between experiments. | Variability in Cell Seeding: Inconsistent cell density can affect viral plaque formation and assay readout. | Standardize your cell seeding protocol to ensure a consistent cell monolayer for each experiment. |
| Variability in Viral Titer: The amount of virus used to infect the cells may vary between experiments. | Accurately determine the viral titer before each experiment and use a consistent multiplicity of infection (MOI). | |
| Pipetting Errors: Inaccurate pipetting can lead to variability in drug concentrations and assay results. | Calibrate your pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
General Workflow for a Plaque Reduction Assay
This is a generalized protocol for determining the antiviral activity of this compound. Specific parameters such as cell type, virus strain, and incubation times should be optimized for your experimental system.
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Cell Seeding: Seed a 24-well plate with a suitable host cell line (e.g., Vero cells for Dengue virus) to form a confluent monolayer.
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Compound Dilution: Prepare a serial dilution of this compound in a serum-free medium.
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Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
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Infection: Mix the diluted virus with each concentration of this compound (and a no-drug control) and incubate for 1 hour at 37°C.
-
Cell Treatment: Remove the growth medium from the cells and add the virus-compound mixture to the cell monolayer. Incubate for 1-2 hours to allow for viral adsorption.
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Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.
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Incubation: Incubate the plates for several days until visible plaques are formed.
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Staining: Fix the cells and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones where cells have been lysed.
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Quantification: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the no-drug control.
Diagrams
Caption: Workflow for a plaque reduction antiviral assay.
References
ST-148 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ST-148 in dose-response experiments. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental workflow and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antiviral compound that functions as a capsid inhibitor.[1] It specifically targets the capsid proteins of flaviviruses, such as the dengue virus and Zika virus.[1] The binding of this compound is thought to induce a rigidification of the viral capsid, which inhibits both the assembly of new viral particles and the disassembly of incoming viruses, thereby disrupting the viral replication cycle.[1]
Q2: What is a typical IC50 value for this compound against dengue virus?
A2: The half-maximal inhibitory concentration (IC50) for this compound against dengue virus has been reported to be approximately 0.38 µM.[2] However, this value can vary depending on the specific viral strain, cell line, and experimental conditions used.
Q3: What concentration range should I use for my initial dose-response experiment with this compound?
A3: For an initial experiment, it is advisable to use a broad concentration range spanning several orders of magnitude around the expected IC50. A suggested starting range could be from 1 nM to 100 µM, with 8-10 concentrations. This wide range will help in defining the top and bottom plateaus of the curve.[3]
Q4: How should I prepare my this compound stock solution?
A4: this compound is a small molecule and should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure that the final concentration of the solvent in your experimental wells is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability or viral replication (typically ≤ 0.5%).
Troubleshooting Guide
Issue 1: The dose-response curve does not have a clear sigmoidal shape.
Possible Causes and Solutions:
-
Inappropriate Concentration Range: The concentrations tested may be too high or too low to capture the full dose-response relationship.
-
Solution: Widen the range of concentrations tested. If the curve is flat at the top, add higher concentrations. If it is flat at the bottom, add lower concentrations.[3]
-
-
Compound Instability or Insolubility: this compound may be degrading or precipitating at higher concentrations in your assay medium.
-
Solution: Visually inspect your stock solutions and final assay wells for any signs of precipitation. Consider preparing fresh stock solutions and ensuring the final solvent concentration is not causing solubility issues.
-
-
Assay Variability: High variability between replicate wells can obscure the true shape of the curve.
-
Solution: Review your experimental technique for sources of variability, such as pipetting errors or inconsistent cell seeding. Increase the number of replicates for each concentration.
-
Issue 2: The IC50 value obtained is significantly different from the published literature.
Possible Causes and Solutions:
-
Differences in Experimental Conditions: The cell line, virus strain, multiplicity of infection (MOI), and incubation time can all influence the apparent IC50.
-
Solution: Carefully document all experimental parameters and compare them to the conditions described in the literature. If possible, align your protocol with established methods.
-
-
Data Normalization Issues: Incorrect normalization of the data can lead to an inaccurate IC50 value.[4][5]
-
Solution: Ensure that your data is properly normalized. The "top" of the curve (100% inhibition) should correspond to your positive control (e.g., another known inhibitor or no virus), and the "bottom" (0% inhibition) should correspond to your vehicle-treated control (virus-infected cells with no compound).
-
-
Curve Fitting Model: The mathematical model used to fit the curve can impact the calculated IC50.
-
Solution: Use a four-parameter logistic (4PL) model for sigmoidal dose-response curves.[6] Ensure the fitting algorithm converges properly and that the R-squared value is acceptable.
-
Issue 3: High variability or "noisy" data in the dose-response curve.
Possible Causes and Solutions:
-
Cell Health and Seeding Density: Inconsistent cell health or uneven cell seeding can lead to variable results.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before seeding. Use a consistent cell seeding density across all plates.
-
-
Inaccurate Compound Dilutions: Errors in preparing the serial dilutions of this compound will result in inaccurate concentrations in the assay.
-
Solution: Prepare your dilutions carefully and use calibrated pipettes. Consider preparing a fresh dilution series for each experiment.
-
-
Edge Effects on Assay Plates: Wells on the outer edges of a microplate can be prone to evaporation, leading to increased variability.
-
Solution: Avoid using the outermost wells of your assay plates for experimental data. Fill these wells with sterile media or PBS to maintain humidity.
-
Data Presentation
Table 1: Example of this compound Dose-Response Data
| This compound Concentration (µM) | % Inhibition (Mean) | Standard Deviation |
| 100 | 98.5 | 2.1 |
| 30 | 95.2 | 3.5 |
| 10 | 89.7 | 4.2 |
| 3 | 75.4 | 5.1 |
| 1 | 52.1 | 6.3 |
| 0.3 | 28.9 | 4.8 |
| 0.1 | 10.3 | 3.9 |
| 0.03 | 2.1 | 2.5 |
| 0.01 | 0.5 | 1.8 |
| 0 (Vehicle) | 0.0 | 2.0 |
Table 2: Troubleshooting Checklist for Dose-Response Curve Parameters
| Parameter | Ideal Characteristic | Common Issue | Suggested Action |
| Top Plateau | Well-defined by data points | Not reached | Increase maximum concentration |
| Bottom Plateau | Well-defined by data points | Not reached | Decrease minimum concentration |
| Hill Slope | Close to -1.0 for a 1:1 interaction | Very steep or shallow | Investigate potential cooperativity or complex binding |
| R-squared | > 0.95 | Low value | Check for outliers and high variability |
Experimental Protocols
Protocol 1: General Antiviral Dose-Response Assay (e.g., Plaque Reduction Assay)
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Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a 2x serial dilution series of this compound in culture medium. The final concentration should range from 100 µM to 1 nM. Include a vehicle control (DMSO) at the same final concentration as in the compound-treated wells.
-
Viral Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with the dengue virus at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., 50-100 plaques per well).
-
Compound Treatment: After a 1-hour incubation with the virus, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) mixed with the corresponding 2x concentration of this compound or vehicle.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution to visualize the plaques.
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Data Analysis: Count the number of plaques in each well. Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition versus the log of the this compound concentration and fit the data using a four-parameter logistic regression to determine the IC50.
Visualizations
Caption: Mechanism of action of this compound on the flavivirus life cycle.
Caption: General workflow for a dose-response curve experiment.
Caption: A logical approach to troubleshooting dose-response curve issues.
References
- 1. This compound (antiviral) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 4. graphpad.com [graphpad.com]
- 5. Handling deviating control values in concentration-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: ST-148 In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the antiviral compound ST-148 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antiviral drug that acts as a capsid inhibitor, primarily developed for the treatment of dengue fever. It also demonstrates broad-spectrum activity against other flaviviruses, such as the Zika virus.[1] The mechanism of action involves the hyperstabilization of viral capsid protein interactions. This increased rigidity inhibits both the assembly of new viral particles and the disassembly of incoming viruses, thereby hindering viral replication and the infection of host cells.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (generally less than 0.5%) to avoid solvent-induced cytotoxicity. A negative control with the same concentration of DMSO should always be included in your experiments.
Q3: In which cell lines has this compound shown antiviral activity?
A3: this compound has demonstrated antiviral activity in various cell lines commonly used for flavivirus research, including Vero cells (African green monkey kidney), BHK-21 cells (baby hamster kidney), and Huh-7 cells (human hepatoma). The potency of this compound can vary between different cell lines and virus strains.
Troubleshooting Guide
Issue 1: High Variability in Antiviral Efficacy Results
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Possible Cause 1: Inconsistent Virus Titer.
-
Solution: Ensure that the virus stock used for infection has a consistent and accurately determined titer (plaque-forming units per milliliter or PFU/mL). Perform a fresh titration of your virus stock before initiating a new set of experiments. Use a consistent multiplicity of infection (MOI) across all experiments.
-
-
Possible Cause 2: Cell Health and Confluency.
-
Solution: Use healthy, low-passage number cells for your assays. Ensure that cell monolayers are consistently confluent (e.g., 90-95%) at the time of infection. Over-confluent or sparsely seeded cells can lead to variability in virus replication and drug efficacy.
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-
Possible Cause 3: Pipetting Errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound, virus, and reagents. For serial dilutions of this compound, ensure thorough mixing at each step.
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Issue 2: Unexpected Cytotoxicity Observed
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Possible Cause 1: High Concentration of this compound.
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Solution: Determine the cytotoxic concentration 50 (CC50) of this compound in your specific cell line using a standard cytotoxicity assay (e.g., MTS or MTT assay) in parallel with your antiviral assays. This will help you identify the therapeutic window and select non-toxic concentrations for your experiments.
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-
Possible Cause 2: High DMSO Concentration.
-
Solution: As mentioned in the FAQs, ensure the final DMSO concentration in your culture medium is below the cytotoxic threshold for your cells. Always include a vehicle control (medium with the same DMSO concentration as your highest this compound concentration) to assess solvent toxicity.
-
-
Possible Cause 3: Contamination.
-
Solution: Regularly check your cell cultures for any signs of microbial contamination, which can impact cell health and lead to erroneous cytotoxicity readings.
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Issue 3: Apparent Lack of this compound Efficacy
-
Possible Cause 1: Compound Degradation.
-
Solution: this compound should be stored as a dried powder at -20°C for long-term storage. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Protect the compound from light.
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-
Possible Cause 2: Development of Viral Resistance.
-
Solution: Prolonged exposure of flaviviruses to this compound in vitro can lead to the selection of resistant variants. If you observe a gradual decrease in efficacy over multiple passages, consider sequencing the capsid protein-coding region of the virus to identify potential resistance mutations.
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-
Possible Cause 3: Incorrect Assay Window.
-
Solution: The timing of compound addition and the duration of the assay are critical. For inhibitors of early-stage events like this compound, the compound should ideally be added before or at the time of infection. The assay should be harvested at a time point where robust viral replication is observed in the untreated control wells, but before widespread cell death occurs.
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Quantitative Data
Table 1: In Vitro Antiviral Activity of this compound Against Various Flaviviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | Reference |
| Dengue Virus Serotype 2 (DENV-2) | Vero | Titer Reduction | 0.016 | [2] |
| Dengue Virus Serotype 1 (DENV-1) | Vero | Titer Reduction | 2.832 | [2] |
| Dengue Virus Serotype 3 (DENV-3) | Vero | Titer Reduction | 0.512 | [2] |
| Dengue Virus Serotype 4 (DENV-4) | Vero | Titer Reduction | 1.150 | [2] |
| Modoc Virus | Vero | Titer Reduction | Active | [2] |
| Zika Virus (ZIKV) | - | - | Active | [1] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral activity.
Experimental Protocols
Protocol 1: Plaque Reduction Assay for this compound Efficacy
This protocol is a standard method to determine the antiviral efficacy of this compound by quantifying the reduction in infectious virus particles.
Materials:
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Vero cells (or other susceptible cell line)
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Dengue virus (or other flavivirus) stock of known titer
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This compound dissolved in DMSO
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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Serum-free medium
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Agarose or methylcellulose overlay medium
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Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
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Phosphate-buffered saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free medium. The final concentration range should bracket the expected EC50. Include a no-drug control and a vehicle (DMSO) control.
-
Infection: When cells are confluent, remove the growth medium. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.
-
Compound Addition: After the 1-hour incubation, remove the virus inoculum and wash the cells once with PBS. Add the prepared dilutions of this compound to the corresponding wells.
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Overlay: Add the agarose or methylcellulose overlay medium to each well. This semi-solid medium restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
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Staining: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. The stain will color the viable cells, leaving the plaques (areas of cell death) unstained and visible.
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Plaque Counting: Count the number of plaques in each well.
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Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the no-drug control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: MTS Cytotoxicity Assay
This protocol is used to determine the cytotoxicity of this compound on the host cells.
Materials:
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Vero cells (or the same cell line used in the antiviral assay)
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This compound dissolved in DMSO
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Complete cell culture medium
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MTS reagent
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96-well plates
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period. Incubate overnight at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium at the same concentrations used in the antiviral assay. Add the dilutions to the cells. Include a no-drug control, a vehicle (DMSO) control, and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-7 days).
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MTS Addition: Following the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
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Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration compared to the no-drug control. Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
Caption: Flavivirus replication cycle and the points of inhibition by this compound.
Caption: Experimental workflow for evaluating the in vitro efficacy of this compound.
Caption: Logical troubleshooting workflow for this compound in vitro experiments.
References
Technical Support Center: ST-148 Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of ST-148.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antiviral drug that functions as a capsid inhibitor.[1] It was initially developed for the treatment of dengue fever and demonstrates broad-spectrum activity against other flaviviruses like the Zika virus.[1] The proposed mechanism involves this compound binding to the viral capsid proteins, inducing a more rigid structure. This rigidity is thought to inhibit both the assembly of new viral capsids and the disassembly of incoming viral particles, thereby disrupting viral replication and infection.[1]
Q2: Has a comprehensive off-target profile, such as a kinome scan, been published for this compound?
A2: Based on publicly available information, a comprehensive off-target profile for this compound, including broad kinase screening (kinome scan), has not been published. Researchers should be aware that while this compound has a known on-target activity against the dengue virus capsid protein, its interactions with other host cell proteins have not been extensively characterized in the public domain. Therefore, it is recommended that researchers perform their own off-target assessments based on their specific experimental systems.
Q3: What is the known spectrum of activity for this compound?
A3: this compound shows its most potent activity against the dengue virus.[1] However, it also exhibits broad-spectrum activity against other members of the Flavivirus genus, such as the Zika virus.[1]
Q4: Are there any known off-target liabilities associated with the chemical scaffold of this compound?
A4: There is no specific information in the public domain detailing off-target liabilities of the this compound chemical scaffold. Given its heterocyclic nature, researchers should consider the possibility of interactions with various cellular targets and conduct appropriate counter-screening assays.
Troubleshooting Guides
Q1: I am observing significant cytotoxicity in my cell-based assays at concentrations where this compound should be showing antiviral activity without affecting cell viability. What could be the cause and how can I troubleshoot this?
A1: Unexpected cytotoxicity can arise from several factors. Here is a troubleshooting workflow to identify the potential cause:
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Confirm Compound Integrity and Concentration:
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Verify the purity and identity of your this compound stock.
-
Ensure the final concentration in your assay is correct. Prepare fresh dilutions from a new stock if necessary.
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-
Cell Line Specific Effects:
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The observed cytotoxicity might be specific to the cell line you are using. Test the cytotoxicity of this compound on a panel of different cell lines, including the one used for antiviral assays and a standard cell line like HEK293T or HepG2.
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Determine the CC50 (50% cytotoxic concentration) for each cell line.
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Assay-Specific Artifacts:
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Some cytotoxicity assays can be affected by the compound itself. For example, compounds that are colored or that have reducing properties can interfere with MTT assays.
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Use an orthogonal cytotoxicity assay to confirm the results (e.g., if you used an MTT assay, try a CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels).
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Potential Off-Target Effects:
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If the cytotoxicity is confirmed and not due to an artifact, it may be an indication of an off-target effect.
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Consider performing a preliminary screen for common off-target liabilities, such as inhibition of key cellular enzymes or signaling pathways that are critical for cell survival.
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Q2: My antiviral assay results with this compound are inconsistent. What are some common causes of variability in these types of experiments?
A2: Inconsistent results in antiviral assays can be frustrating. Here are some factors to consider:
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Virus Titer and Quality:
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Ensure that the viral stock has a consistent and accurately determined titer. Viral titers can decrease with repeated freeze-thaw cycles.
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Use a low passage number of the virus to maintain its characteristics.
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Cell Culture Conditions:
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Maintain consistent cell culture conditions, including cell passage number, confluency at the time of infection, and media composition.
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Mycoplasma contamination can significantly impact viral replication and cell health, leading to variable results. Regularly test your cell lines for mycoplasma.
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Assay Protocol and Timing:
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Adhere strictly to the incubation times for compound treatment and virus infection.
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Ensure uniform mixing of the compound in the assay wells.
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-
Compound Stability:
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This compound may have limited stability in certain media or under specific incubation conditions. Prepare fresh compound dilutions for each experiment.
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Quantitative Data Summary
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Dengue Virus | Vero | Plaque Reduction | ~0.38 | [2] |
| Zika Virus | - | - | - | [1] |
| Other Flaviviruses | - | - | - | [1] |
Table 2: Template for Off-Target Screening Results
| Target Class | Specific Target | Assay Type | Activity (e.g., IC50, % Inhibition @ concentration) |
| Kinase | e.g., SRC | e.g., Kinase Glo | |
| GPCR | e.g., ADRB2 | e.g., cAMP Assay | |
| Ion Channel | e.g., hERG | e.g., Patch Clamp | |
| Other |
Experimental Protocols
1. Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of an antiviral compound that inhibits virus-induced cell death (plaque formation) by 50% (IC50).
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Materials:
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Host cells permissive to the virus (e.g., Vero cells for Dengue virus)
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Virus stock of known titer
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell culture medium
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Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
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Crystal violet staining solution
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-
Procedure:
-
Seed host cells in 6-well or 12-well plates and grow to confluency.
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Prepare serial dilutions of this compound in cell culture medium.
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Remove the growth medium from the cells and wash with PBS.
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Infect the cells with a dilution of virus that will produce 50-100 plaques per well.
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After a 1-hour incubation period to allow for viral entry, remove the virus inoculum.
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Add the medium containing the different concentrations of this compound (and a no-drug control).
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Incubate for a period that allows for plaque formation (typically 3-7 days).
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Remove the medium and overlay with an overlay medium containing the respective concentrations of this compound.
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After the incubation period, fix the cells (e.g., with 4% formaldehyde) and stain with crystal violet.
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Count the number of plaques in each well and calculate the IC50 value.
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2. MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.
-
Materials:
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Cell line of interest
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This compound stock solution
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
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Add serial dilutions of this compound to the wells. Include a no-drug control and a vehicle control (e.g., DMSO).
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Incubate for a period relevant to your antiviral assay (e.g., 24-72 hours).
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Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Add the solubilization buffer to dissolve the formazan crystals.
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Read the absorbance at the appropriate wavelength (e.g., 570 nm).
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Calculate the CC50 value.
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3. Western Blot for Cellular Target Engagement
This protocol can be adapted to investigate if this compound affects the expression or phosphorylation state of a suspected off-target protein.
-
Materials:
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Cells treated with this compound at various concentrations and for different durations.
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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Transfer buffer and membrane (PVDF or nitrocellulose)
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the suspected off-target protein
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
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Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
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Image the blot using a chemiluminescence detection system.
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Analyze the band intensities to determine any changes in protein expression or phosphorylation.
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Visualizations
Caption: Dengue virus lifecycle and the inhibitory action of this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: Troubleshooting guide for unexpected cytotoxicity.
References
Navigating ST-148 Treatment Protocols: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing ST-148, a potent inhibitor of the Dengue virus (DENV) capsid protein, in a laboratory setting. Here you will find detailed troubleshooting advice, frequently asked questions, and standardized experimental protocols to ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
Researchers may encounter several challenges during in vitro experiments with this compound. This guide addresses common issues in a question-and-answer format to provide clear and actionable solutions.
| Issue | Question | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation | I observed precipitation after adding this compound to my cell culture medium. What should I do? | This compound is soluble in DMSO. The final concentration of DMSO in the culture medium may be too low, or the compound concentration may be too high, leading to precipitation. The compound may also have limited stability in aqueous solutions over time. | - Ensure the final DMSO concentration in your culture medium is sufficient to maintain this compound solubility, typically not exceeding 0.5% to avoid cytotoxicity. - Prepare fresh dilutions of this compound from a concentrated DMSO stock solution just before each experiment. - If precipitation persists, consider preparing the working solution by diluting the DMSO stock in a small volume of PBS or 0.9% NaCl before further dilution in the culture medium. |
| Inconsistent Antiviral Activity | My EC50 values for this compound vary significantly between experiments. Why is this happening? | - Cell Health and Density: Variations in cell health, passage number, and seeding density can affect viral replication and compound efficacy. - Virus Titer: Inconsistent viral titers used for infection will lead to variable results. - Time of Compound Addition: The timing of this compound addition relative to infection is critical for its mechanism of action. - Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | - Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure uniform cell seeding density.[1] - Titer the virus stock before each experiment to ensure a consistent multiplicity of infection (MOI). - Standardize the time of compound addition. For this compound, which acts on both early and late stages of the viral life cycle, adding the compound shortly after viral adsorption is a common practice.[2] - Aliquot the this compound stock solution upon receipt and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| High Cytotoxicity | I'm observing significant cell death in my uninfected control wells treated with this compound. What could be the cause? | - High DMSO Concentration: The final concentration of the DMSO solvent may be toxic to the cells. - Compound-Specific Cytotoxicity: this compound itself may exhibit cytotoxicity at higher concentrations. - Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. | - Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Include a vehicle control (medium with the same DMSO concentration but without this compound) in all experiments.[3] - Determine the 50% cytotoxic concentration (CC50) for this compound in your specific cell line to identify the appropriate concentration range for antiviral assays.[4][5] - If the cell line is particularly sensitive, consider using a different, more robust cell line commonly used for DENV or ZIKV studies (e.g., Vero, Huh-7, BHK-21). |
| Lack of Antiviral Effect | This compound is not showing any antiviral activity in my assay. What should I check? | - Incorrect Viral Serotype/Strain: this compound has shown varying potency against different DENV serotypes.[6] - Compound Inactivity: The compound may have degraded due to improper storage or handling. - Assay Sensitivity: The assay readout may not be sensitive enough to detect antiviral activity. - Resistance Development: Prolonged culture of the virus in the presence of the compound can lead to the selection of resistant variants. | - Verify the DENV serotype you are using. This compound is most potent against DENV-2.[6] - Use a fresh aliquot of this compound stock solution. - Ensure your assay has a clear and reproducible signal window between infected and uninfected controls. Consider using a more sensitive detection method (e.g., qRT-PCR for viral RNA, plaque assay for infectious particles). - If you are passaging the virus, periodically sequence the capsid gene to check for mutations that may confer resistance. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound.
1. What is the mechanism of action of this compound?
This compound is a Dengue virus (DENV) capsid inhibitor. It functions by binding to the viral capsid protein, inducing the formation of capsid protein tetramers. This hyperstabilization of the capsid interferes with two crucial steps in the viral life cycle: the uncoating of the nucleocapsid upon entry into a new cell and the proper assembly of new virus particles.[7][8]
2. Which viruses is this compound active against?
This compound demonstrates potent activity against all four serotypes of the Dengue virus, with the highest potency observed against DENV-2.[6][9] It also shows broad-spectrum activity against other flaviviruses, such as the Zika virus.
3. How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[3] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in a dry, dark environment. When preparing working solutions, dilute the stock solution in cell culture medium, ensuring the final DMSO concentration does not exceed 0.5% to prevent cytotoxicity.
4. What are the recommended cell lines for in vitro assays with this compound?
Commonly used cell lines for DENV and ZIKV antiviral assays that are suitable for use with this compound include:
-
Vero cells: A kidney epithelial cell line from an African green monkey, widely used for plaque assays due to their clear cytopathic effect.[7]
-
Huh-7 cells: A human hepatoma cell line that is highly permissive to flavivirus replication.[2]
-
BHK-21 cells: Baby hamster kidney cells, also commonly used for flavivirus propagation and antiviral testing.
5. What positive and negative controls should I use in my experiments?
-
Negative Controls:
-
Cell Control (Uninfected, Untreated): To assess baseline cell health and viability.
-
Vehicle Control (Uninfected, DMSO-treated): To control for any cytotoxic effects of the DMSO solvent.[10]
-
-
Positive Controls:
-
Virus Control (Infected, Untreated): To establish the maximum level of viral replication in the assay.
-
Positive Compound Control: A known inhibitor of DENV or ZIKV replication can be used to validate the assay. The choice of control will depend on the specific assay and target.
-
6. Does this compound affect any host cell signaling pathways?
Currently, there is limited publicly available information detailing the specific effects of this compound on host cell signaling pathways. The primary mechanism of action is understood to be the direct targeting of the viral capsid protein.[7][8] While flavivirus infections are known to modulate numerous host signaling pathways to facilitate their replication, the direct impact of this compound on these pathways has not been extensively characterized.[11][12][13][14][15][16][17][18] Research in this area is ongoing.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound against different Dengue virus serotypes.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| DENV-1 | Vero | 2.832 | >100 | >35.3 | [6] |
| DENV-2 | Vero | 0.016 | >100 | >6250 | [6] |
| DENV-3 | Vero | 0.512 | >100 | >195.3 | [6] |
| DENV-4 | Vero | 1.150 | >100 | >86.9 | [6] |
EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes 50% cell death. A higher Selectivity Index (SI) indicates a more favorable therapeutic window.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Antiviral Activity Assay (Plaque Reduction Assay)
This protocol determines the concentration of this compound required to inhibit the formation of viral plaques.
Materials:
-
Vero cells
-
Dengue virus (e.g., DENV-2)
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 2 x 10^4 cells/well). Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium.
-
Infection: Aspirate the growth medium from the cells and infect with DENV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., MOI of 0.1). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: Remove the virus inoculum and add the prepared this compound dilutions to the respective wells. Include virus control (no compound) and cell control (no virus, no compound) wells.
-
Overlay: After a 2-hour incubation with the compound, remove the medium and add the overlay medium to each well.
-
Incubation: Incubate the plates for 4-5 days at 37°C with 5% CO2, or until visible plaques are formed in the virus control wells.
-
Staining: Aspirate the overlay medium and fix the cells with 4% formaldehyde for 30 minutes. Wash the wells with PBS and stain with crystal violet solution for 15 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability.
Materials:
-
Vero cells (or other chosen cell line)
-
This compound
-
Complete growth medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a cell control (no compound).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflows
References
- 1. opentrons.com [opentrons.com]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. RNA Helicase A Is an Important Host Factor Involved in Dengue Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. UTMB researchers have discovered a new antiviral mechanism for dengue therapeutics [utmb.edu]
- 9. A Novel Inhibitor of Dengue Virus Replication That Targets the Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. Probing Molecular Insights into Zika Virus–Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dengue virus life cycle: viral and host factors modulating infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Hide and Seek: The Interplay Between Zika Virus and the Host Immune Response [frontiersin.org]
- 17. ijcmas.com [ijcmas.com]
- 18. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Dengue Virus Inhibitors: ST-148 and Other Key Therapeutic Candidates
For Researchers, Scientists, and Drug Development Professionals
The global burden of dengue fever necessitates the urgent development of effective antiviral therapies. A variety of dengue virus (DENV) inhibitors are currently under investigation, each targeting different stages of the viral life cycle. This guide provides a detailed comparison of ST-148, a novel capsid inhibitor, with other significant dengue inhibitors in development: JNJ-1802, Celgosivir, and Balapiravir. The comparison focuses on their mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate their performance.
Quantitative Comparison of Dengue Virus Inhibitors
The following table summarizes the in vitro efficacy of this compound and other selected dengue virus inhibitors against the four dengue serotypes. Efficacy is presented as the half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Inhibitor | Target | DENV-1 EC50 (µM) | DENV-2 EC50 (µM) | DENV-3 EC50 (µM) | DENV-4 EC50 (µM) | Cell Line(s) Used |
| This compound | Capsid (C) Protein | 2.832[1][2] | 0.016[1][2] | 0.512[1][2] | 1.150[1][2] | Vero[1][3], Huh7[4] |
| JNJ-1802 | NS3-NS4B Interaction | <0.0018 | <0.00004 - 0.00124 | <0.0018 | 0.045 | Vero, Huh-7, C6/36, THP-1/DC-SIGN[5][6] |
| Celgosivir | α-glucosidase I | <0.7 | 0.2[7] | <0.7 | <0.7 | Various |
| Balapiravir | NS5 Polymerase | 1.3 - 3.2 | 1.3 - 3.2 | Not Tested | 1.3 - 3.2 | Huh-7[8], Primary Human Macrophages & Dendritic Cells[8] |
Mechanism of Action and Preclinical Efficacy
The inhibitors discussed in this guide employ distinct strategies to disrupt the dengue virus replication cycle.
This compound: A Novel Capsid Protein Inhibitor
This compound is a first-in-class antiviral compound that directly targets the dengue virus capsid (C) protein[3][9]. By binding to the C protein, this compound is thought to induce a more rigid and stable conformation of the protein[9]. This increased rigidity interferes with the finely tuned processes of nucleocapsid assembly and disassembly, which are critical for both the packaging of new viral particles and the release of the viral genome into the host cell cytoplasm upon entry[9]. This unique mechanism of action disrupts a fundamental step in the viral life cycle. In preclinical studies using AG129 mice, this compound has been shown to significantly reduce viremia and viral load in vital organs[1][3].
JNJ-1802: Targeting the NS3-NS4B Interaction
JNJ-1802 is a highly potent, orally active inhibitor that targets the interaction between two of the virus's non-structural proteins, NS3 and NS4B[5][6]. The NS3-NS4B interaction is essential for the formation of the viral replication complex, where the viral RNA is copied[5][10]. By preventing this interaction, JNJ-1802 effectively halts the replication of the viral genome[6]. In preclinical mouse models, JNJ-1802 has demonstrated potent antiviral effects against all four DENV serotypes[6]. It has also shown efficacy in non-human primate models[5].
Celgosivir: A Host-Targeting Alpha-Glucosidase I Inhibitor
Unlike the other inhibitors in this comparison that target viral proteins, Celgosivir is a host-targeting antiviral[1][7]. It is an inhibitor of the host enzyme α-glucosidase I, which is located in the endoplasmic reticulum[1][7]. This enzyme is crucial for the proper folding and maturation of viral glycoproteins, including the envelope (E) and pre-membrane (prM) proteins[1]. By inhibiting this host enzyme, Celgosivir leads to the production of improperly folded viral proteins, resulting in the formation of non-infectious viral particles[11]. In AG129 mouse models, Celgosivir has demonstrated protection against lethal dengue virus infection[11].
Balapiravir: An NS5 Polymerase Inhibitor
Balapiravir is a prodrug of a nucleoside analog that targets the viral RNA-dependent RNA polymerase (RdRp), also known as NS5[8][12]. The NS5 polymerase is the enzyme responsible for replicating the viral RNA genome[13]. As a nucleoside analog, the active form of Balapiravir is incorporated into the growing RNA chain during replication, leading to premature termination of the chain and thus inhibiting the production of new viral genomes[12]. However, despite showing in vitro activity, Balapiravir failed to demonstrate a significant reduction in viral load in clinical trials, potentially due to inefficient conversion to its active form in dengue-infected cells[12][14].
Visualizing the Inhibition of Dengue Virus Replication
The following diagrams illustrate the dengue virus replication cycle and the specific points of intervention for each of the discussed inhibitors.
Caption: Dengue virus replication cycle and points of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
The following are generalized protocols for the key assays used to determine the efficacy of the discussed dengue virus inhibitors. Specific parameters may vary between studies.
In Vitro Efficacy Assays
1. Viral Titer Reduction Assay (Plaque Assay)
This assay is considered the gold standard for quantifying infectious virus particles.
-
Cell Seeding: Plate susceptible cells (e.g., Vero or Huh-7) in 12-well or 24-well plates and grow to confluency.
-
Virus Preparation: Prepare serial dilutions of the dengue virus stock.
-
Infection and Treatment: Pre-incubate the virus dilutions with varying concentrations of the test inhibitor for a defined period (e.g., 1 hour) at 37°C. Remove the growth medium from the cell monolayers and inoculate with the virus-inhibitor mixture.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for several days (typically 5-7 days) to allow for plaque formation.
-
Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The number of plaques at each inhibitor concentration is compared to the number of plaques in the untreated control wells. The EC50 value is calculated as the concentration of the inhibitor that reduces the number of plaques by 50%.
2. Cytopathic Effect (CPE) Inhibition Assay
This high-throughput assay measures the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: Seed susceptible cells in 96-well or 384-well plates.
-
Treatment and Infection: Add serial dilutions of the test inhibitor to the cells, followed by the addition of a standardized amount of dengue virus.
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the untreated, infected control wells (typically 3-5 days).
-
Cell Viability Measurement: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo). These assays quantify the number of living cells.
-
EC50 Calculation: The cell viability at each inhibitor concentration is compared to the viability of uninfected and untreated, infected control cells. The EC50 value is the concentration of the inhibitor that results in 50% protection from virus-induced CPE.
In Vivo Efficacy Studies
AG129 Mouse Model of Dengue Virus Infection
AG129 mice, which lack receptors for both type I (IFN-α/β) and type II (IFN-γ) interferons, are highly susceptible to dengue virus infection and are a commonly used model to evaluate antiviral efficacy.
-
Animal Housing and Acclimatization: House AG129 mice in a specific pathogen-free environment and allow them to acclimatize for at least one week before the experiment.
-
Virus Inoculation: Infect mice with a standardized dose of dengue virus via an appropriate route (e.g., intraperitoneal or intravenous injection).
-
Inhibitor Administration: Administer the test inhibitor to the mice at various doses and schedules (e.g., once or twice daily) via a relevant route (e.g., oral gavage or intraperitoneal injection). Treatment can be initiated before or after virus inoculation to assess prophylactic or therapeutic efficacy, respectively.
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.
-
Viremia and Viral Load Quantification: Collect blood samples at various time points post-infection to measure the level of infectious virus in the plasma (viremia) using a plaque assay. At the end of the study, harvest organs (e.g., spleen, liver) to determine the viral load by plaque assay or quantitative reverse transcription PCR (qRT-PCR).
-
Efficacy Evaluation: The efficacy of the inhibitor is determined by its ability to reduce viremia, lower viral loads in tissues, improve clinical scores, and increase the survival rate of the treated mice compared to the vehicle-treated control group.
Conclusion
The development of effective dengue virus inhibitors is a critical global health priority. This compound represents a promising therapeutic candidate with a novel mechanism of action targeting the viral capsid protein. Its comparison with other inhibitors like JNJ-1802, Celgosivir, and Balapiravir highlights the diverse strategies being employed to combat this challenging virus. While in vitro and preclinical in vivo data are encouraging for several of these compounds, further clinical evaluation is necessary to determine their safety and efficacy in humans. The continued investigation of these and other novel inhibitors is essential to expand the arsenal of therapeutic options against dengue fever.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Inhibitor of Dengue Virus Replication That Targets the Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Mode of Action of a Potent Dengue Virus Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Randomized, Double-Blind Placebo Controlled Trial of Balapiravir, a Polymerase Inhibitor, in Adult Dengue Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (antiviral) - Wikipedia [en.wikipedia.org]
- 10. Modelling the impact of JNJ-1802, a first-in-class dengue inhibitor blocking the NS3-NS4B interaction, on in-vitro DENV-2 dynamics | PLOS Computational Biology [journals.plos.org]
- 11. Celgosivir treatment misfolds dengue virus NS1 protein, induces cellular pro-survival genes and protects against lethal challenge mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Balapiravir - Wikipedia [en.wikipedia.org]
- 13. What are DENV NS5 polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
ST-148 vs. Niclosamide: A Comparative Guide to Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral activities of two compounds, ST-148 and niclosamide. It summarizes their performance based on available experimental data, details the methodologies used in these studies, and visualizes their mechanisms of action.
Overview
This compound is an antiviral drug candidate primarily developed for the treatment of dengue fever. It exhibits potent activity against flaviviruses by targeting the viral capsid protein.[1]
Niclosamide is an FDA-approved anthelmintic drug that has been repurposed and identified as a broad-spectrum antiviral agent.[2][3] It shows efficacy against a wide range of viruses, including coronaviruses, flaviviruses, and hepatitis C virus, through multiple mechanisms of action.[2][4]
Quantitative Comparison of Antiviral Activity
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for this compound and niclosamide against various viruses. The selectivity index (SI), calculated as CC50/EC50, is also provided where data is available. A higher SI value indicates a more favorable safety profile for the compound.
Table 1: Antiviral Activity of this compound against Flaviviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Dengue Virus Serotype 1 (DENV-1) | Vero | 2.832 | >100 | >35 | [5] |
| Dengue Virus Serotype 2 (DENV-2) | Vero | 0.016 | >100 | >6250 | [5] |
| Dengue Virus Serotype 3 (DENV-3) | Vero | 0.512 | >100 | >195 | [5] |
| Dengue Virus Serotype 4 (DENV-4) | Vero | 1.150 | >100 | >87 | [5] |
| Zika Virus (ZIKV) | Vero | - | - | - | [6] |
| West Nile Virus (WNV) | Vero | >10 | >100 | - | [5] |
| Yellow Fever Virus (YFV) | Vero | >10 | >100 | - | [5] |
Table 2: Antiviral Activity of Niclosamide
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV | Vero E6 | < 0.1 | 22.1 | >221 | [1][2] |
| SARS-CoV-2 | Vero E6 | 0.39 - 0.74 | 1.22 - 5.95 | 1.6 - 15.3 | [1][7] |
| MERS-CoV | Vero B4 | - | - | - | [2] |
| Zika Virus (ZIKV) | - | - | - | - | [3][4] |
| Dengue Virus (DENV) | - | - | - | - | [8] |
| Japanese Encephalitis Virus (JEV) | - | - | - | - | [4] |
| Hepatitis C Virus (HCV) | - | 0.16 | - | - | [2] |
| Human Adenovirus (HAdV) | - | - | - | - | [2][3] |
Mechanisms of Action
This compound: Capsid Inhibition
This compound's primary mechanism of action is the inhibition of the viral capsid protein. It is thought to induce rigidity in the capsid, which interferes with both the assembly of new viral particles and the disassembly (uncoating) of the virus upon entering a host cell. This disruption of the viral life cycle effectively halts replication.[1]
Niclosamide: A Multi-Targeted Approach
Niclosamide exhibits a more complex, multi-modal mechanism of action that involves targeting both viral and host cell processes. Its antiviral effects are attributed to:
-
Uncoupling of Oxidative Phosphorylation: Disrupting the mitochondrial energy production in host cells, which can inhibit viral replication.
-
Modulation of Host Signaling Pathways: Niclosamide has been shown to interfere with several signaling pathways that are often hijacked by viruses for their own replication, including Wnt/β-catenin, mTOR, STAT3, NF-κB, and Notch signaling.[2][8][9][10]
-
Endosomal Acidification: Niclosamide can neutralize the acidic environment of endosomes, which is a crucial step for the entry and uncoating of many viruses.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and niclosamide.
Plaque Reduction Assay
This assay is a standard method for determining the titer of infectious virus and for quantifying the antiviral activity of a compound.[11][12][13]
Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Susceptible host cells (e.g., Vero, BHK-21)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compound (this compound or niclosamide)
-
Semi-solid overlay (e.g., carboxymethylcellulose or agarose)
-
Fixative (e.g., 4% formaldehyde)
-
Staining solution (e.g., crystal violet)
-
6-well or 24-well plates
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 24-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.
-
Infection: Remove the culture medium from the cells and infect the monolayer with a standardized amount of virus (typically aiming for 50-100 plaques per well). Incubate for 1 hour to allow for viral adsorption.
-
Compound Treatment: After incubation, remove the virus inoculum. Add the semi-solid overlay containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-6 days, depending on the virus).
-
Fixation and Staining: Remove the overlay and fix the cells with formaldehyde. After fixation, stain the cells with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[14]
Objective: To quantify the reduction in the titer of progeny virus produced in the presence of a test compound.
Materials:
-
Susceptible host cells
-
Virus stock
-
Cell culture medium
-
Test compound
-
96-well plates
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates.
-
Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Harvest Supernatant: After incubation, harvest the cell culture supernatant which contains the progeny virus.
-
Virus Titration: Determine the titer of the harvested virus from each compound concentration using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: The reduction in virus yield is calculated by comparing the virus titers from the treated samples to the untreated control.
Cytotoxicity Assay (CC50 Determination)
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to the death of the host cells.
Objective: To determine the concentration of a compound that causes a 50% reduction in the viability of host cells (CC50).
Materials:
-
Host cells
-
Cell culture medium
-
Test compound
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Seeding: Seed host cells in 96-well plates.
-
Compound Treatment: Add serial dilutions of the test compound to the cells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
CC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Summary and Conclusion
Both this compound and niclosamide demonstrate significant antiviral properties, but they differ in their spectrum of activity and mechanisms of action.
-
This compound is a potent and selective inhibitor of flaviviruses, particularly Dengue virus, with a well-defined mechanism of targeting the viral capsid. Its high selectivity index against DENV serotypes suggests a favorable safety profile for this specific application.
-
Niclosamide presents a broader spectrum of antiviral activity against a diverse range of viruses. Its multi-targeted mechanism, affecting both host and viral factors, may offer an advantage in overcoming viral resistance. However, its cytotoxicity and selectivity index can vary depending on the cell line and virus, which warrants further investigation and potential optimization for specific viral diseases.
The choice between these two compounds for further research and development will depend on the specific viral target and the desired therapeutic strategy. This compound's targeted approach may be ideal for flaviviral infections, while niclosamide's broad-spectrum activity could be beneficial in the context of emerging or co-infections, provided its therapeutic window can be optimized.
References
- 1. researchgate.net [researchgate.net]
- 2. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Vector-Transmitted Flaviviruses: An Antiviral Molecules Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Niclosamide—A promising treatment for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Review of diagnostic plaque reduction neutralization tests for flavivirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Validating ST-148's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ST-148's performance against alternative antiviral compounds, supported by experimental data. We delve into the mechanism of action of this potent dengue virus capsid inhibitor, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
This compound is an antiviral drug candidate that functions as a capsid inhibitor, primarily targeting the dengue virus (DENV). Its mechanism of action involves the hyperstabilization of viral capsid proteins, which interferes with both the assembly of new viral particles and the disassembly of incoming viruses, ultimately halting viral replication.[1] This guide will compare this compound with niclosamide, an anti-helminthic drug with a different antiviral mechanism, and provide the necessary details for researchers to validate these findings.
Comparative Antiviral Activity
The following table summarizes the in vitro efficacy of this compound and a comparator compound, niclosamide, against Dengue virus.
| Compound | Virus Serotype | Cell Line | EC50 (µM) | IC50 (µM) | Reference |
| This compound | DENV-1 | Vero | 2.832 | - | [2] |
| DENV-2 | Vero | 0.016 | - | [2] | |
| DENV-3 | Vero | 0.512 | - | [2] | |
| DENV-4 | Vero | 1.150 | - | [2] | |
| DENV-2 | Huh7 | - | 0.38 | [3] | |
| Niclosamide | DENV-2 | Huh7 | - | 0.28 | [3] |
EC50: The concentration of a drug that gives a half-maximal response. IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.
Mechanism of Action: A Tale of Two Inhibitors
While both this compound and niclosamide exhibit anti-dengue virus activity, their mechanisms of action are distinct.
This compound: The Capsid Stabilizer
This compound directly targets the viral capsid protein. It is believed to enhance the interactions between capsid protein monomers, making the entire capsid structure more rigid.[1] This increased stability has a dual inhibitory effect:
-
Inhibition of Disassembly: Upon entering a host cell, the viral capsid must disassemble to release the viral RNA for replication. The hyperstabilized capsid induced by this compound prevents this crucial uncoating step.
-
Inhibition of Assembly: During the late stages of infection, newly synthesized viral components must assemble into new virions. The rigidity caused by this compound disrupts this assembly process.
dot
Caption: this compound inhibits DENV replication by targeting capsid disassembly and assembly.
Niclosamide: The pH Disruptor
In contrast to this compound's direct action on the capsid, niclosamide acts as a protonophore. It disrupts the normal acidification of intracellular organelles like endosomes.[4] This is critical because the fusion of the viral envelope with the endosomal membrane, a necessary step for viral RNA release, is pH-dependent. By neutralizing the acidic environment of the endosome, niclosamide effectively blocks the virus at an early stage of entry.
dot
Caption: Niclosamide inhibits DENV entry by preventing endosomal acidification.
Experimental Protocols
Validating the mechanism of action of antiviral compounds like this compound requires a combination of cell-based and biochemical assays.
Plaque Reduction Neutralization Test (PRNT)
This is the gold standard for quantifying the inhibition of viral infectivity.
Objective: To determine the concentration of a compound required to reduce the number of viral plaques by 50% (PRNT50).
Methodology:
-
Cell Culture: Seed susceptible cells (e.g., Vero or Huh-7) in multi-well plates and grow to confluency.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable medium.
-
Virus-Compound Incubation: Mix a known amount of virus with each compound dilution and incubate to allow the compound to interact with the virus.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days to allow for plaque development.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to a no-compound control. Determine the PRNT50 value from the dose-response curve.[5][6][7]
dot
Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).
Biochemical Assay: Capsid-Inhibitor Binding
To provide direct evidence of this compound binding to the capsid protein, a biochemical assay such as Isothermal Titration Calorimetry (ITC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Objective: To measure the direct interaction and binding affinity between the compound and the purified viral capsid protein.
Methodology (Conceptual Outline for ITC):
-
Protein Purification: Express and purify the dengue virus capsid protein.
-
Sample Preparation: Prepare solutions of the purified capsid protein in a sample cell and the test compound in an injection syringe, both in the same buffer.
-
Titration: Inject small aliquots of the compound solution into the protein solution at a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed during the binding interaction after each injection.
-
Data Analysis: Integrate the heat signals to generate a binding isotherm. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
dot
Caption: Workflow for a biochemical binding assay (e.g., ITC).
Conclusion
This compound represents a promising class of antiviral compounds that specifically target the dengue virus capsid protein. Its mechanism of action, focused on hyperstabilizing the capsid to inhibit both disassembly and assembly, offers a distinct advantage and a different point of intervention compared to compounds like niclosamide that disrupt viral entry through a more general mechanism of endosomal pH modulation. The experimental protocols outlined in this guide provide a framework for researchers to independently validate the mechanism of action of this compound and other potential capsid inhibitors, contributing to the development of effective therapies against flaviviruses.
References
- 1. Dengue Virus Inhibitors as Potential Broad-Spectrum Flavivirus Inhibitors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Targeted Computational Screen of the SWEETLEAD Database Reveals FDA-Approved Compounds with Anti-Dengue Viral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3.10. Plaque reduction neutralization assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
ST-148 in Combination with Other Antivirals: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiviral agent ST-148, both as a standalone therapy and in the context of potential combination treatments. While clinical data on this compound in combination with other antivirals is not yet available, this document summarizes existing experimental data for this compound monotherapy and draws objective comparisons with other antiviral combination strategies against flaviviruses, offering a framework for future research.
This compound: A Potent Flavivirus Capsid Inhibitor
This compound is a novel small-molecule inhibitor targeting the capsid protein of flaviviruses.[1][2] It was initially developed for the treatment of Dengue fever and has demonstrated potent activity against all four serotypes of the Dengue virus (DENV) in vitro.[2] Its mechanism of action involves binding to the viral capsid protein, which is thought to induce greater rigidity in the protein structure. This interferes with both the assembly of new virus particles and the disassembly of incoming viruses, thereby inhibiting viral replication.[1] this compound has also shown broad-spectrum activity against other flaviviruses, including the Zika virus (ZIKV).[1]
Performance of this compound as a Monotherapy
Experimental data has established the in vitro efficacy of this compound against various DENV serotypes. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral activity, are summarized in the table below.
| Virus Serotype | EC50 (µM) |
| DENV-1 | 2.832 |
| DENV-2 | 0.016 |
| DENV-3 | 0.512 |
| DENV-4 | 1.150 |
| Data sourced from in vitro viral titer reduction assays.[3] |
Comparative Antiviral Agents and Combination Strategies
While direct combination studies involving this compound are not yet published, examining other antiviral combination therapies against flaviviruses can provide valuable insights into potential synergistic partners for this compound. The following table compares this compound with other antivirals that have been studied in combination against Dengue and Zika viruses.
| Antiviral Agent | Mechanism of Action | Virus Target | Combination Partner(s) | Observed Interaction |
| This compound | Capsid Inhibitor | Dengue, Zika | Not yet studied | - |
| α-glucosidase inhibitor (e.g., CM-10-18) | Inhibits host α-glucosidases, preventing proper folding of viral glycoproteins | Dengue | Ribavirin (RNA polymerase inhibitor) | Synergistic |
| Anidulafungin | Interferes directly with virions | Zika | T-1105 (Viral polymerase inhibitor) | Synergistic |
| Statins (e.g., Atorvastatin, Fluvastatin) | Inhibit host HMG-CoA reductase, impacting viral replication | Zika | Other Statins (e.g., Mevastatin, Simvastatin) | Synergistic/Additive |
| Dasabuvir | RNA-dependent RNA polymerase (RdRp) inhibitor | Dengue | Not specified in the context of combination for Dengue | - |
| Sofosbuvir | Nucleotide analog inhibitor of NS5B RNA-dependent RNA polymerase | Zika | Interferon-α and -β (Immunomodulators) | Synergistic |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the study of this compound and potential combination therapies.
Viral Titer Reduction Assay (Plaque Assay)
This assay is used to quantify the amount of infectious virus in a sample and to determine the EC50 of an antiviral compound.
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero or Huh7 cells) in multi-well plates and incubate until confluent.[4][5]
-
Compound Preparation: Prepare serial dilutions of the antiviral compound(s) to be tested.
-
Infection: Infect the cell monolayers with a known amount of virus in the presence of the different concentrations of the antiviral compound(s).[5]
-
Overlay: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.[6]
-
Incubation: Incubate the plates for several days to allow for plaque formation.[5]
-
Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques. The reduction in the number of plaques in the presence of the antiviral compound compared to the untreated control is used to calculate the percent inhibition and the EC50 value.[5]
Checkerboard Synergy Assay
This assay is used to evaluate the interaction between two antiviral compounds.
-
Plate Setup: In a 96-well plate, create a two-dimensional matrix of drug concentrations. One drug is serially diluted along the x-axis, and the second drug is serially diluted along the y-axis.[7][8]
-
Cell Seeding and Infection: Add a suspension of cells and virus to each well of the plate.[9]
-
Incubation: Incubate the plate to allow for viral replication and the development of cytopathic effects (CPE).
-
Data Analysis: Measure the level of viral inhibition in each well (e.g., using a cell viability assay or by quantifying viral RNA). The interaction between the two drugs is then analyzed using mathematical models such as the Bliss independence model or the Loewe additivity model to determine if the combination is synergistic, additive, or antagonistic.[8] The Fractional Inhibitory Concentration (FIC) index is often calculated, where an FIC index of <0.5 typically indicates synergy.[8]
Virus Yield Reduction Assay
This assay measures the amount of new infectious virus particles produced in the presence of an antiviral compound.
-
Infection and Treatment: Infect a monolayer of cells with the virus at a high multiplicity of infection (MOI) in the presence of different concentrations of the antiviral compound(s).[10]
-
Incubation: Incubate the cells for a full viral replication cycle.[10]
-
Harvesting: Collect the cell culture supernatant containing the progeny virus.[10]
-
Titration: Determine the titer of the harvested virus using a plaque assay or TCID50 (50% tissue culture infectious dose) assay.[10]
-
Analysis: A reduction in the virus yield in the treated samples compared to the untreated control indicates antiviral activity.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to this compound and its potential use in combination therapy.
Caption: Mechanism of action of this compound targeting the flavivirus capsid protein.
Caption: Conceptual diagram of a potential combination therapy targeting different stages of the flavivirus life cycle.
Caption: A proposed experimental workflow for assessing the synergy between this compound and another antiviral agent.
References
- 1. This compound (antiviral) - Wikipedia [en.wikipedia.org]
- 2. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol to assess cellular bioenergetics in flavivirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Invitro antiviral assay against dengue virus | PPTX [slideshare.net]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Head-to-Head Comparison of Capsid Inhibitors: ST-148 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the flavivirus capsid inhibitor ST-148 with other prominent capsid inhibitors targeting Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). The content is structured to offer an objective analysis of performance, supported by experimental data and detailed methodologies, to inform research and development efforts in the field of antiviral therapeutics.
Overview of Capsid Inhibitors
Capsid inhibitors are a class of antiviral agents that disrupt the lifecycle of a virus by interfering with the function of the viral capsid, a protein shell that encloses the viral genome.[1][2] These inhibitors can act at various stages, including capsid assembly, disassembly (uncoating), and maturation, making the capsid an attractive target for antiviral drug development.[1][2] This guide focuses on a head-to-head comparison of this compound, a potent inhibitor of flaviviruses, with key inhibitors of HBV and HIV.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and other selected capsid inhibitors. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) are provided for a comparative assessment of their therapeutic potential.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound against Dengue Virus (DENV)
| Compound | Virus Serotype | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | DENV-1 | Vero | 2.832 | >50 | >17.6 |
| This compound | DENV-2 | Vero | 0.016 | >50 | >3125 |
| This compound | DENV-3 | Vero | 0.512 | >50 | >97.7 |
| This compound | DENV-4 | Vero | 1.150 | >50 | >43.5 |
Data sourced from a study on a novel inhibitor of Dengue virus replication.[3]
Table 2: In Vitro Antiviral Activity and Cytotoxicity of HBV Capsid Assembly Modulators (CAMs)
| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| BAY 41-4109 | HepAD38 | 0.124 | 26 | 210 |
| NVR 3-778 | HepG2.2.15 | 0.40 | >20 | >50 |
| NVR 3-778 | HepAD38 | 0.29 | 20.78 | 71.7 |
| GLS4 | HepAD38 | 0.062 | 35 | 562 |
Data for BAY 41-4109 and GLS4 sourced from a preclinical characterization study.[4] Data for NVR 3-778 sourced from multiple studies.[2][5]
Table 3: In Vitro Antiviral Activity of HIV Capsid Inhibitors
| Compound | Cell Line | EC50 (pM) | CC50 (µM) | Selectivity Index (SI) |
| Lenacapavir | MT-4 | 105 | >50 | >476,000,000 |
| Lenacapavir | Human CD4+ T cells | 32 | >50 | >1,562,500,000 |
| Lenacapavir | Macrophages | 56 | >50 | >892,857,143 |
Data for Lenacapavir sourced from preclinical studies.[2][6]
Mechanism of Action
Capsid inhibitors interfere with viral replication through diverse mechanisms that are often specific to the viral family they target.
This compound (Dengue Virus): this compound is thought to make the viral capsid proteins more rigid, which inhibits both the assembly of new viral particles and the disassembly (uncoating) of the capsid upon entry into a host cell.[7][8] This dual action effectively halts the viral replication cycle at both early and late stages.[8] A study has shown that this compound induces a "kissing" interaction between two capsid dimers, leading to the formation of a tetramer that is assembled into virions, resulting in defective uncoating in newly infected cells.[9]
HBV Capsid Assembly Modulators (CAMs):
-
BAY 41-4109: This heteroaryldihydropyrimidine (HAP) derivative accelerates and misdirects the assembly of the HBV capsid, leading to the formation of non-capsid polymers and aberrant structures that are not viable for viral replication.[10][11] It can also destabilize preformed capsids at higher concentrations.[10]
-
NVR 3-778: As a sulfamoylbenzamide (SBA), NVR 3-778 targets the core protein and inhibits the encapsidation of pregenomic RNA (pgRNA), a crucial step for viral replication.[2][12] This leads to the production of empty, non-infectious viral particles.[11]
-
GLS4: This phenylpropenamide derivative is a Class I capsid assembly modulator that induces the formation of aberrant nucleocapsid structures, thereby interfering with the proper assembly and disassembly of the HBV nucleocapsid.[13][14]
Lenacapavir (HIV-1): Lenacapavir is a first-in-class, multi-stage inhibitor of the HIV-1 capsid protein. It binds to the interface between capsid subunits, interfering with multiple essential steps of the viral life cycle, including:
-
Capsid-mediated nuclear import: It blocks the transport of the viral DNA into the host cell nucleus.
-
Virus assembly and release: It interferes with the function of the Gag polyprotein, reducing the production of capsid subunits.
-
Capsid core formation: It disrupts the rate of capsid subunit association, leading to the formation of malformed capsids.
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
Antiviral Activity and Cytotoxicity Assays
a) Plaque Reduction Neutralization Test (PRNT) for Dengue Virus (this compound):
This assay is a standard method for determining the neutralizing antibody titers against dengue virus and can be adapted to evaluate antiviral compounds.
-
Cell Culture: Vero cells are seeded in 6-well or 24-well plates and grown to a confluent monolayer.[15]
-
Compound and Virus Preparation: The test compound (e.g., this compound) is serially diluted. A known amount of dengue virus is added to each dilution and incubated to allow the compound to interact with the virus.
-
Infection: The compound-virus mixture is then added to the Vero cell monolayer and incubated to allow viral entry and replication.
-
Plaque Visualization: After an incubation period, the cell monolayer is overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells, leading to the formation of localized zones of cell death (plaques). The cells are then stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in the presence of the compound is compared to the number in the untreated control wells. The EC50 is calculated as the compound concentration that reduces the number of plaques by 50%.[16]
b) Cytotoxicity Assay (CC50 Determination):
-
Cell Culture: Cells (e.g., Vero, HepG2) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound.
-
Viability Assessment: After a defined incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay that measures ATP content.
-
Data Analysis: The CC50 is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.[17][18]
Capsid Assembly Assays
a) In Vitro HIV-1 Capsid Assembly Assay:
This assay monitors the ability of purified HIV-1 capsid (CA) protein to self-assemble into higher-order structures, mimicking the formation of the viral core.
-
Protein Purification: Recombinant HIV-1 CA protein is expressed and purified.
-
Assembly Reaction: The purified CA protein is incubated under conditions that promote assembly (e.g., high salt concentration) in the presence or absence of the test inhibitor.
-
Monitoring Assembly: Assembly can be monitored by measuring the increase in turbidity (light scattering) of the solution over time. Alternatively, the assembled products can be visualized by electron microscopy.
-
Data Analysis: The effect of the inhibitor is determined by comparing the rate and extent of assembly in its presence to the control reaction.[19][20]
b) Evaluation of HBV Capsid Assembly Modulators:
-
Cell-Based Assay:
-
Cell Culture and Transfection/Infection: A cell line that supports HBV replication (e.g., HepG2.2.15 or HepAD38) is used.
-
Compound Treatment: Cells are treated with the test compound.
-
Analysis of Capsid Formation: Intracellular capsids are analyzed using a native agarose gel electrophoresis followed by immunoblotting with an antibody against the HBV core protein (HBcAg). This method separates intact capsids from unassembled core protein dimers. The effect of the compound on the formation of normal capsids and the appearance of aberrant structures can be visualized.[21][22]
-
-
In Vitro Assembly Assay:
-
Protein Expression: Recombinant HBV core protein is expressed and purified.
-
Assembly Conditions: The purified protein is induced to assemble in vitro in the presence of the test compound.
-
Visualization: The resulting structures are visualized by electron microscopy to determine if the compound induces the formation of normal capsids, aberrant polymers, or inhibits assembly altogether.[14]
-
Visualizing Mechanisms of Action and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key viral processes and the points of intervention for the discussed capsid inhibitors.
Caption: Mechanism of action of this compound on the Dengue Virus lifecycle.
Caption: Mechanisms of different HBV Capsid Assembly Modulators.
Caption: Multi-stage inhibition of the HIV-1 lifecycle by Lenacapavir.
Caption: General experimental workflow for a Plaque Reduction Neutralization Test.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. journals.asm.org [journals.asm.org]
- 3. A Novel Inhibitor of Dengue Virus Replication That Targets the Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. cytotoxic concentration cc50: Topics by Science.gov [science.gov]
- 7. This compound (antiviral) - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. A cocrystal structure of dengue capsid protein in complex of inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BAY 41-4109 has multiple effects on Hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. experts.umn.edu [experts.umn.edu]
- 17. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. Characterization of the in vitro HIV-1 Capsid Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of ST-148 Antiviral Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reproducibility of the antiviral effects of ST-148, a known inhibitor of the dengue virus (DENV) capsid protein. By objectively comparing its performance with alternative antiviral strategies and presenting supporting experimental data, this document aims to equip researchers with the necessary information to evaluate the utility of this compound in their studies.
Executive Summary
This compound is a small molecule inhibitor that targets the dengue virus capsid protein, interfering with viral assembly and disassembly.[1][2] While it has shown potent activity, particularly against Dengue virus serotype 2 (DENV-2), its efficacy against other serotypes varies significantly, raising questions about its broad-spectrum applicability and the reproducibility of its effects across different viral strains. This guide delves into the available data on this compound's serotype-specific activity, compares it with other anti-dengue agents, and provides detailed experimental protocols for assessing antiviral efficacy.
Data Presentation: Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro efficacy of this compound and other selected anti-dengue compounds. The 50% effective concentration (EC50) is a standard measure of a drug's potency, representing the concentration at which a 50% reduction in viral activity is observed.
Table 1: Antiviral Activity of this compound against Dengue Virus Serotypes
| Compound | DENV-1 (EC50 in µM) | DENV-2 (EC50 in µM) | DENV-3 (EC50 in µM) | DENV-4 (EC50 in µM) | Cell Line | Assay Method | Reference |
| This compound | 2.832 | 0.016 | 0.512 | 1.150 | Vero | Viral Titer Reduction | [1] |
| This compound | > 5 | 0.108 | > 5 | > 5 | Vero | Renilla Luciferase Assay | [3] |
Note: The variability in EC50 values between studies highlights the importance of standardized assays and reporting for reproducibility.
Table 2: Comparative Antiviral Activity of Dengue Virus Inhibitors
| Compound | Target | DENV-2 (EC50/IC50 in µM) | Cell Line | Assay Method | Reference |
| This compound | Capsid Protein | 0.016 | Vero | Viral Titer Reduction | [1] |
| VGTI-A3-03 | Capsid Protein | Not explicitly stated, but inhibits DENV-2 | Huh-7 | Virion Production Assay | [4] |
| NITD-448 | E Protein | 9.8 | Not specified | Not specified | [5] |
| Varenicline | NS2B-NS3 Protease | 0.44 - 0.81 | Vero | Various | [6] |
| DV2 peptide | E Protein | IC90 = 0.3 | Vero | Not specified | [7] |
Experimental Protocols
Accurate and reproducible assessment of antiviral activity is paramount. Below are detailed methodologies for key experiments cited in the evaluation of this compound and other anti-dengue compounds.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is considered the gold standard for quantifying neutralizing antibodies and can be adapted to measure the inhibitory activity of antiviral compounds.[8][9][10][11][12]
Objective: To determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (PRNT50).
Materials:
-
Vero or BHK-21 cells
-
Dengue virus stock of known titer (PFU/mL)
-
Antiviral compound (e.g., this compound)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Semi-solid overlay (e.g., containing carboxymethylcellulose or agar)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed 6-well or 12-well plates with a monolayer of Vero or BHK-21 cells and incubate until confluent.
-
Compound Dilution: Prepare serial dilutions of the antiviral compound in cell culture medium.
-
Virus-Compound Incubation: Mix a standard amount of dengue virus (e.g., 100 PFU) with each dilution of the compound and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow adsorption for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and add the semi-solid overlay to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 4-7 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Staining: After incubation, fix the cells with formaldehyde and stain with crystal violet. The viable cells will take up the stain, while the areas of cell death due to viral infection (plaques) will remain clear.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: The PRNT50 is the reciprocal of the compound dilution that causes a 50% reduction in the number of plaques compared to the virus-only control.
Cell-Based ELISA for Antiviral Screening
This high-throughput method measures the reduction of a viral antigen in infected cells treated with a compound.[13][14][15][16][17]
Objective: To quantify the inhibition of viral antigen expression by an antiviral compound.
Materials:
-
96-well plates
-
Vero or other susceptible cells
-
Dengue virus
-
Antiviral compound
-
Primary antibody specific for a dengue antigen (e.g., NS1 or E protein)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates and incubate to form a monolayer.
-
Compound Addition and Infection: Add serial dilutions of the antiviral compound to the wells, followed by the addition of dengue virus.
-
Incubation: Incubate the plates for 2-3 days to allow for viral replication and antigen expression.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde) and permeabilize them to allow antibody entry.
-
Primary Antibody Incubation: Add the primary antibody against the target viral antigen and incubate.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate to allow binding to the primary antibody.
-
Substrate Reaction: Wash the wells and add the TMB substrate. The HRP enzyme will convert the substrate, resulting in a color change.
-
Stopping the Reaction: Add the stop solution to halt the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader. The intensity of the color is proportional to the amount of viral antigen present.
-
Data Analysis: Calculate the EC50 value, which is the compound concentration that reduces the absorbance (antigen expression) by 50% compared to the virus-only control.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the antiviral action of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of action of this compound on the Dengue virus lifecycle.
References
- 1. A Novel Inhibitor of Dengue Virus Replication That Targets the Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (antiviral) - Wikipedia [en.wikipedia.org]
- 3. A cocrystal structure of dengue capsid protein in complex of inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and structure-activity relationship analysis of a class of antiviral compounds that directly bind dengue virus capsid protein and are incorporated into virions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Dengue Plaque Reduction Neutralization Test (PRNT) in Primary and Secondary Dengue Virus Infections: How Alterations in Assay Conditions Impact Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. [PDF] Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. | Semantic Scholar [semanticscholar.org]
- 12. Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an Enzyme-Linked Immunosorbent Assay for Rapid Detection of Dengue Virus (DENV) NS1 and Differentiation of DENV Serotypes during Early Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. euroimmun.co.jp [euroimmun.co.jp]
- 15. euroimmun.co.jp [euroimmun.co.jp]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. immunoscience.in [immunoscience.in]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling ST-148
This document provides comprehensive safety protocols and logistical plans for the handling and disposal of ST-148. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact. Researchers, scientists, and drug development professionals should familiarize themselves with this information before commencing any work with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact. The required PPE varies depending on the nature of the task being performed.
| Task | Required PPE | Optional PPE (Based on Risk Assessment) |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves (double-gloved)- Lab Coat- Safety Goggles- Fume Hood | - Face Shield- Respiratory Protection (N95 or higher) |
| Solution Preparation and Handling | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | - Chemical-resistant Apron- Face Shield |
| In Vitro / In Vivo Administration | - Nitrile Gloves- Lab Coat- Safety Glasses | - Sleeve Covers |
| Waste Disposal | - Heavy-duty Nitrile or Neoprene Gloves- Lab Coat- Safety Goggles | - Chemical-resistant Apron |
Handling and Storage Procedures
This compound should be handled with care in a controlled laboratory environment. Adherence to the following procedures is critical to maintaining a safe workspace.
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Don appropriate PPE (lab coat, gloves, safety glasses) before opening the package.
-
Open the package inside a certified chemical fume hood.
-
Verify the container label matches the order information.
-
Log the receipt of the chemical in the laboratory inventory system.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
The storage location should be clearly labeled with the appropriate hazard warnings.
Spill Management Protocol
In the event of a spill, immediate and appropriate action must be taken to contain and clean the affected area.
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: Cordon off the spill area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE, including respiratory protection if the substance is volatile or a powder.
-
Contain: For liquid spills, use an appropriate absorbent material (e.g., chemical spill pillows or vermiculite) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Carefully collect the absorbed material or contaminated paper towels using non-sparking tools and place them in a labeled, sealed waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
Caption: Workflow for managing a chemical spill of this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.
Waste Segregation:
-
Solid Waste: Contaminated gloves, bench paper, pipette tips, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled, and compatible hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps Waste: Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous chemical waste.
Caption: Segregation and disposal pathway for this compound waste.
Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while flushing.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
For all exposures, be prepared to provide the Safety Data Sheet (SDS) for this compound to emergency medical personnel.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
